molecular formula C11H17ClN2O3 B1633275 Nifenalol hydrochloride CAS No. 74-10-2

Nifenalol hydrochloride

Cat. No.: B1633275
CAS No.: 74-10-2
M. Wt: 260.72 g/mol
InChI Key: STGOXRVTUNXXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nifenalol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H17ClN2O3 and its molecular weight is 260.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-nitrophenyl)-2-(propan-2-ylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3.ClH/c1-8(2)12-7-11(14)9-3-5-10(6-4-9)13(15)16;/h3-6,8,11-12,14H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGOXRVTUNXXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)[N+](=O)[O-])O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90972520
Record name 1-(4-Nitrophenyl)-2-[(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5704-60-9
Record name Benzenemethanol, α-[[(1-methylethyl)amino]methyl]-4-nitro-, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5704-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nifenalol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005704609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Nitrophenyl)-2-[(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-α-[[isopropylamino]methyl]-4-nitrobenzyl alcohol monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.722
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIFENALOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KMT7J8EZC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide: Pharmacological Profile of Nifenalol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifenalol hydrochloride is a non-selective β-adrenergic receptor antagonist with notable effects on the cardiovascular system. This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, receptor binding affinity, functional antagonism, and its propensity to induce early afterdepolarizations (EADs). The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways to support research and drug development efforts.

Mechanism of Action

This compound functions as a competitive antagonist at β-adrenergic receptors, blocking the effects of endogenous catecholamines such as epinephrine (B1671497) and norepinephrine. This antagonism at β1-adrenergic receptors, primarily located in the heart, leads to a reduction in heart rate, myocardial contractility, and cardiac output. Its action on β2-adrenergic receptors can influence smooth muscle tone in various tissues. Notably, the β-blocking activity of arylaminoethanol and aryloxyaminopropanol derivatives, the chemical class to which Nifenalol belongs, is predominantly attributed to the (-)-enantiomer[1].

Receptor Binding and Functional Antagonism

The affinity of Nifenalol for β-adrenergic receptors has been characterized through functional antagonism studies.

Receptor SubtypeSpeciesTissueAgonistParameterValueReference
β1-AdrenoceptorRatRight AtriumIsoproterenolpA27.57Harms HH, 1977

Table 1: Functional Antagonism of (-)-Nifenalol at the β1-Adrenergic Receptor

The pA2 value of 7.57 for the (-)-enantiomer of Nifenalol at the rat β1-adrenoceptor indicates its potent competitive antagonism at this receptor subtype. Further research is required to fully characterize its binding affinity (Ki values) and functional antagonism at β2-adrenergic receptors to establish its selectivity profile.

In Vivo Cardiovascular Effects

As a β-adrenergic antagonist, this compound is expected to exert significant effects on the cardiovascular system in vivo. β-blockers, as a class, are known to reduce blood pressure in hypertensive subjects and decrease heart rate[2]. Specific dose-response studies on the effects of this compound on blood pressure and heart rate in preclinical models of hypertension, such as spontaneously hypertensive rats, are necessary to fully elucidate its in vivo pharmacological profile.

Induction of Early Afterdepolarizations (EADs)

A significant aspect of Nifenalol's pharmacological profile is its ability to induce early afterdepolarizations (EADs), which are abnormal depolarizations during the plateau or repolarization phase of the cardiac action potential and can lead to arrhythmias.

Ionic Mechanism of EAD Induction

The induction of EADs is generally associated with a reduction in the net repolarizing current during the action potential. This can be caused by an increase in inward currents (e.g., L-type Ca2+ current, late Na+ current) or a decrease in outward currents (e.g., delayed rectifier potassium currents, IKr and IKs). While the precise ionic mechanism for Nifenalol-induced EADs is not fully detailed in the available literature, the general mechanism for drug-induced EADs involves the interplay of these currents.

Signaling Pathway for β-Blocker-Mediated EADs

The link between β-adrenergic receptor blockade and the ion channel alterations leading to EADs is an area of ongoing investigation. One proposed pathway involves the modulation of intracellular signaling cascades that regulate ion channel function.

EAD_Signaling_Pathway Nifenalol This compound Beta_Receptor β-Adrenergic Receptor Nifenalol->Beta_Receptor Antagonism AC Adenylate Cyclase Beta_Receptor->AC Inhibition cAMP cAMP AC->cAMP Decreased Production PKA Protein Kinase A cAMP->PKA Reduced Activation Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Altered Phosphorylation (Increased Activity) K_Channel Delayed Rectifier K+ Channel PKA->K_Channel Altered Phosphorylation (Decreased Activity) Repolarization Reduced Repolarization Current Ca_Channel->Repolarization Increased Inward Current K_Channel->Repolarization Decreased Outward Current EAD Early Afterdepolarization (EAD) Repolarization->EAD

Figure 1: Proposed signaling pathway for Nifenalol-induced Early Afterdepolarizations.

Caption: Nifenalol's antagonism of β-receptors may alter ion channel function, leading to EADs.

Experimental Protocols

Determination of pA2 for Functional Antagonism

The pA2 value, a measure of the potency of a competitive antagonist, is determined through functional assays. The following is a general protocol based on the study by Harms HH (1977) for determining the pA2 of Nifenalol at β1-adrenoceptors in isolated rat atria.

pA2_Determination_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Tissue Isolate Rat Right Atrium Mount Mount in Organ Bath Tissue->Mount Equilibrate Equilibrate under Tension Mount->Equilibrate Agonist_CRC Generate Cumulative Concentration-Response Curve for Isoproterenol (Control) Equilibrate->Agonist_CRC Washout Washout Agonist_CRC->Washout Antagonist_Incubation Incubate with a Fixed Concentration of (-)-Nifenalol Washout->Antagonist_Incubation Agonist_CRC_Antagonist Generate Cumulative Concentration-Response Curve for Isoproterenol in the Presence of Nifenalol Antagonist_Incubation->Agonist_CRC_Antagonist Repeat Repeat with Different Concentrations of Nifenalol Agonist_CRC_Antagonist->Repeat Schild_Plot Construct Schild Plot (log(Dose Ratio - 1) vs. -log[Antagonist]) Repeat->Schild_Plot pA2_Calc Determine pA2 from the x-intercept of the Schild Plot Schild_Plot->pA2_Calc

Figure 2: Experimental workflow for the determination of the pA2 value of Nifenalol.

Caption: Workflow for determining the functional antagonist potency (pA2) of Nifenalol.

Methodology Details:

  • Tissue: Spontaneously beating right atria isolated from rats.

  • Organ Bath: Maintained at a constant temperature (e.g., 37°C) and gassed with a mixture of 95% O2 and 5% CO2 in a physiological salt solution (e.g., Krebs-Henseleit solution).

  • Measurement: Changes in the rate of atrial contraction (chronotropic effect) are recorded.

  • Agonist: Isoproterenol is used to stimulate the β1-adrenoceptors.

  • Antagonist: Different concentrations of (-)-Nifenalol are added to the organ bath before the addition of the agonist.

  • Analysis: The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is then constructed to determine the pA2 value.

Conclusion

This compound is a potent β-adrenergic receptor antagonist with a demonstrated high affinity for β1-receptors. Its ability to induce early afterdepolarizations warrants further investigation into its precise ionic mechanisms of action. This technical guide provides a foundational understanding of the pharmacological profile of this compound. Further research, particularly in characterizing its β2-receptor affinity and in vivo dose-response effects, will be crucial for a complete understanding of its therapeutic potential and safety profile.

References

Nifenalol Hydrochloride Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifenalol (B107672), a member of the arylethanolamine class of β-adrenergic receptor antagonists, serves as a crucial pharmacological tool and a lead compound for the development of novel therapeutics. Understanding the intricate relationship between its chemical structure and biological activity is paramount for optimizing its pharmacological profile and designing next-generation β-blockers. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of nifenalol hydrochloride, detailing the impact of molecular modifications on receptor affinity and functional potency. It includes a summary of key quantitative data, comprehensive experimental protocols for the characterization of nifenalol and its analogs, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Nifenalol and β-Adrenergic Receptors

This compound is a non-selective β-adrenergic receptor antagonist, commonly referred to as a "β-blocker".[1] These receptors, primarily classified into β1, β2, and β3 subtypes, are G-protein coupled receptors (GPCRs) that play a pivotal role in the sympathetic nervous system, modulating physiological responses such as heart rate, bronchodilation, and metabolism.[2][3] The antagonism of these receptors by compounds like nifenalol has therapeutic applications in cardiovascular diseases, including hypertension and angina pectoris.

The core structure of nifenalol consists of a nitrophenyl group linked to an ethanolamine (B43304) side chain, a common pharmacophore among β-blockers. The specific structural features of nifenalol, including the nature of the aromatic ring, the substituents on the amine, and the stereochemistry of the chiral center, are critical determinants of its binding affinity and intrinsic activity at β-adrenergic receptors.

Nifenalol Structure-Activity Relationship (SAR)

The biological activity of nifenalol and its analogs is highly dependent on three key structural regions: the aromatic ring, the ethanolamine side chain, and the N-alkyl substituent.

The Aromatic Moiety

The aromatic ring of arylethanolamine β-blockers is a primary determinant of their interaction with the β-adrenergic receptor.[4] In nifenalol, this is a 4-nitrophenyl group. The nature and position of substituents on this ring significantly influence the compound's potency and selectivity. While direct SAR data for a series of nifenalol analogs is not extensively published, general principles for arylethanolamines can be applied. For instance, replacement of the catechol hydroxyl groups of β-agonists with other functionalities, such as the nitro group in nifenalol, is a key factor in converting an agonist into an antagonist.[4]

The Ethanolamine Side Chain

The ethanolamine side chain, –CH(OH)–CH2–NH–, is an essential feature for binding to the β-adrenergic receptor. The hydroxyl group on the β-carbon is crucial for high-affinity binding, likely through the formation of a hydrogen bond with a serine residue in the receptor's binding pocket.

Stereochemistry at this chiral center is a critical factor. For β-blockers, the (R)-enantiomer is typically more potent than the (S)-enantiomer.[5] This stereoselectivity underscores the specific three-dimensional arrangement required for optimal interaction with the receptor.

The N-Alkyl Substituent

The substituent on the amino group plays a significant role in receptor affinity and selectivity. Bulky alkyl groups, such as the isopropyl group in nifenalol, are generally favored for β-antagonist activity.[4] This is in contrast to β-agonists, where a smaller N-substituent is often preferred. The size and nature of this group can influence the compound's affinity for β1 versus β2 receptor subtypes.

Quantitative SAR Data

While a comprehensive, publicly available dataset comparing a wide range of nifenalol analogs is limited, the following table presents representative, albeit illustrative, quantitative data based on the established SAR principles for arylethanolamine β-blockers. This data is intended to demonstrate the impact of specific structural modifications on β-adrenergic receptor binding affinity (Ki).

CompoundAromatic MoietyN-Substituentβ-Carbon Stereochemistryβ1-AR Ki (nM) (Illustrative)β2-AR Ki (nM) (Illustrative)
Nifenalol4-NitrophenylIsopropyl(R,S)1525
(R)-Nifenalol4-NitrophenylIsopropyl(R)812
(S)-Nifenalol4-NitrophenylIsopropyl(S)8001200
Des-nitro AnalogPhenylIsopropyl(R,S)150250
4-Amino Analog4-AminophenylIsopropyl(R,S)3050
N-tert-Butyl Analog4-Nitrophenyltert-Butyl(R,S)1018
N-Methyl Analog4-NitrophenylMethyl(R,S)200350
Des-hydroxy Analog4-NitrophenylIsopropyl(R,S)>10,000>10,000

Note: The Ki values in this table are hypothetical and for illustrative purposes to demonstrate SAR principles. They are not based on direct experimental data for this specific series of nifenalol analogs.

Experimental Protocols

The characterization of nifenalol and its analogs typically involves in vitro assays to determine their binding affinity and functional potency at β-adrenergic receptors.

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for β1 and β2-adrenergic receptors.

Objective: To determine the inhibitory constant (Ki) of nifenalol and its analogs for β1 and β2-adrenergic receptors using a radiolabeled antagonist.

Materials:

  • Membrane preparations from cells expressing human β1 or β2-adrenergic receptors.

  • [3H]-Dihydroalprenolol ([3H]-DHA) as the radioligand.

  • Test compounds (nifenalol and analogs) at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Propranolol (B1214883) (for determining non-specific binding).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparations on ice and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of membrane preparation, 50 µL of [3H]-DHA (at a final concentration near its Kd), and 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [3H]-DHA, and 50 µL of propranolol (10 µM final concentration).

    • Competitive Binding: 50 µL of membrane preparation, 50 µL of [3H]-DHA, and 50 µL of test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

cAMP Functional Assay

This protocol describes a functional assay to determine the potency (IC50) of a test compound in inhibiting agonist-stimulated cAMP production.

Objective: To determine the functional potency of nifenalol and its analogs as antagonists of β-adrenergic receptors by measuring their ability to inhibit isoproterenol-stimulated cAMP production.

Materials:

  • Cells expressing human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

  • Isoproterenol (B85558) (a non-selective β-agonist).

  • Test compounds (nifenalol and analogs) at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and reagents.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and grow to 80-90% confluency.

  • Compound Preparation: Prepare serial dilutions of the test compounds and isoproterenol in assay buffer.

  • Assay:

    • Wash the cells once with serum-free medium.

    • Add the phosphodiesterase inhibitor (IBMX, 100 µM final concentration) and incubate for 10-15 minutes.

    • Add the test compounds (antagonists) at various concentrations and incubate for 15-20 minutes.

    • Add isoproterenol at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated cAMP production, using non-linear regression analysis.

Visualizations

Signaling Pathway

Beta_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Nifenalol Nifenalol Beta_Receptor β-Adrenergic Receptor Nifenalol->Beta_Receptor Agonist Agonist (e.g., Epinephrine) Agonist->Beta_Receptor G_Protein Gαsβγ Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Experimental Workflow

Radioligand_Binding_Assay_Workflow Start Start: Prepare Reagents Add_Membranes Add Receptor Membranes to Plate Start->Add_Membranes Add_Radioligand Add Radioligand ([3H]-DHA) Add_Membranes->Add_Radioligand Add_Competitor Add Test Compound (Nifenalol Analog) Add_Radioligand->Add_Competitor Incubate Incubate to Reach Equilibrium Add_Competitor->Incubate Filter Rapid Filtration & Washing Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 & Ki Determination) Count->Analyze End End Analyze->End

Logical Relationships

Nifenalol_SAR cluster_Aromatic Aromatic Ring cluster_Sidechain Ethanolamine Side Chain cluster_NSubstituent N-Substituent Nifenalol_Core Nifenalol Core Structure Aromatic_Substituents Substituents (e.g., 4-Nitro Group) Nifenalol_Core->Aromatic_Substituents Hydroxyl_Group β-Hydroxyl Group Nifenalol_Core->Hydroxyl_Group Stereochemistry Stereochemistry ((R) > (S)) Nifenalol_Core->Stereochemistry N_Alkyl_Group N-Alkyl Group (e.g., Isopropyl) Nifenalol_Core->N_Alkyl_Group Biological_Activity β-Adrenergic Receptor Binding Affinity & Potency Aromatic_Substituents->Biological_Activity Influences Potency & Selectivity Hydroxyl_Group->Biological_Activity Essential for High Affinity Stereochemistry->Biological_Activity Critical for Optimal Binding N_Alkyl_Group->Biological_Activity Modulates Affinity & Selectivity

Conclusion

References

Chemical and physical properties of Nifenalol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifenalol hydrochloride (CAS Number: 5704-60-9) is a non-selective β-adrenergic receptor antagonist.[1][2] It is a member of the arylethanolamine class of compounds and has been studied for its effects on the cardiovascular system. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for its analysis.

Chemical and Physical Properties

This compound is a white to off-white solid.[3] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Properties of this compound
PropertyValueSource
Chemical Name α-[[(1-methylethyl)amino]methyl]-4-nitro-benzenemethanol, monohydrochloride[2]
Synonyms INPEA, Nifenalol HCl[2]
Molecular Formula C₁₁H₁₇ClN₂O₃[1][4]
Molecular Weight 260.72 g/mol [1][4]
CAS Number 5704-60-9[1][4]
Chemical Structure
alt text
MedChemExpress
SMILES CC(C)NCC(C1=CC=C(--INVALID-LINK--=O)C=C1)O.Cl[3]
InChI Key STGOXRVTUNXXLQ-UHFFFAOYSA-N[2]
Table 2: Physical Properties of this compound
PropertyValueSource
Appearance White to off-white solid[3]
Melting Point 181 °C[5]
Solubility
    Water50 mg/mL (requires sonication)[1][3]
    DMSO250 mg/mL (requires sonication)[1][3]
    Ethanol5 mg/mL[2]
    DMF30 mg/mL[2]
    PBS (pH 7.2)10 mg/mL[2]
pKa A specific experimentally determined pKa value for this compound was not found in the reviewed literature. As a secondary amine, it is expected to have a pKa in the range of 9-11.
Storage Store at 4°C, sealed, away from moisture and light. In solvent, store at -20°C for up to one month or -80°C for up to six months.[1]

Mechanism of Action and Signaling Pathway

This compound is a β-adrenergic receptor antagonist, meaning it blocks the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to β-adrenergic receptors. This blockade inhibits the downstream signaling pathways normally activated by these receptors.

The primary signaling pathway affected by this compound is the G-protein coupled receptor (GPCR) pathway associated with β-adrenergic receptors. Specifically, β1-adrenergic receptors, which are predominant in the heart, are coupled to the Gs alpha subunit (Gαs) of a heterotrimeric G protein.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine (e.g., Epinephrine) Beta_Receptor β-Adrenergic Receptor Catecholamine->Beta_Receptor Activates Nifenalol Nifenalol HCl Nifenalol->Beta_Receptor Blocks G_Protein G Protein (Gαs, Gβγ) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalyzes Response Cellular Response (e.g., Increased Heart Rate, Contractility) Phosphorylation->Response Leads to

Caption: β-Adrenergic Receptor Signaling Pathway and Inhibition by Nifenalol HCl.

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the characterization of this compound. These are generalized protocols and may require optimization for specific laboratory conditions.

Determination of Melting Point

Objective: To determine the melting point range of this compound.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially until the temperature is about 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Determination of Aqueous Solubility

Objective: To determine the solubility of this compound in water.

Methodology:

  • Apparatus: A constant temperature shaker bath, analytical balance, and a suitable analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC).

  • Procedure:

    • An excess amount of this compound is added to a known volume of purified water in a sealed container.

    • The container is placed in a shaker bath maintained at a constant temperature (e.g., 25°C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solid.

    • The concentration of this compound in the clear filtrate is determined using a validated analytical method. The solubility is expressed in mg/mL.

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of this compound.

Methodology:

  • Apparatus: A calibrated pH meter with a suitable electrode, a burette, and a magnetic stirrer.

  • Procedure:

    • A known concentration of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent if necessary to ensure solubility).

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To develop a method for the quantification of this compound in bulk form or pharmaceutical preparations.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer), with the pH adjusted as needed to ensure good peak shape. The exact ratio will need to be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance maximum of this compound (around 265 nm).[2]

  • Standard Preparation: A series of standard solutions of this compound of known concentrations are prepared in the mobile phase.

  • Sample Preparation: A known weight of the sample is dissolved in the mobile phase and diluted to fall within the concentration range of the standard curve.

  • Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system.

  • Quantification: A calibration curve is constructed by plotting the peak area of the standards against their concentration. The concentration of this compound in the sample is determined from this curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Nifenalol HCl Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Prepare Standard Solutions of Known Concentrations Dissolve_Standard Dilute Standards in Mobile Phase Standard->Dissolve_Standard Injection Inject Sample/Standard into HPLC System Dissolve_Sample->Injection Dissolve_Standard->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (e.g., 265 nm) Separation->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Calibration Construct Calibration Curve (Peak Area vs. Concentration) Chromatogram->Calibration Quantification Quantify Nifenalol HCl in Sample Calibration->Quantification

Caption: Experimental Workflow for Quantification of Nifenalol HCl by HPLC.

Conclusion

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and generalized experimental protocols for its characterization and quantification. The provided information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound. It is important to note that the experimental protocols are general and may require optimization for specific applications and laboratory settings.

References

Nifenalol Hydrochloride: A Technical Guide to a β-Adrenergic Receptor Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nifenalol (B107672), also known as INPEA, is a non-selective β-adrenergic receptor antagonist.[1] Historically used in the treatment of angina and arrhythmia, it now serves primarily as a research tool to investigate the effects of β-adrenergic blockade.[2] This document provides a comprehensive technical overview of Nifenalol hydrochloride, including its chemical properties, mechanism of action, pharmacological data, and relevant experimental methodologies. Its activity is not stereospecific to the same degree as many other β-blockers, but the (R)-(-)-enantiomer is noted for its synthesis in several research contexts.[3][4]

Chemical and Physical Properties

This compound is a crystalline solid with defined chemical and physical characteristics crucial for its application in experimental settings.

PropertyValueReference
Chemical Name α-[[(1-methylethyl)amino]methyl]-4-nitro-benzenemethanol, monohydrochloride[5]
Synonyms INPEA[5]
Molecular Formula C₁₁H₁₆N₂O₃ • HCl[5]
Molecular Weight 260.7 g/mol [5]
CAS Number 5704-60-9[5][6]
Appearance Crystalline solid[5]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 5 mg/ml, PBS (pH 7.2): 10 mg/ml[5]
pKa 9.34 (Basic)[7]

Chemical Structure:

this compound Chemical Structure

(Image Credit: MedChemExpress)

Mechanism of Action

Nifenalol functions as a competitive antagonist at β-adrenergic receptors (β-ARs), blocking the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine.[1] This blockade inhibits the normal sympathetic signaling cascade.

β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[1] This signaling cascade leads to various physiological responses, including increased heart rate, contractility, and conduction velocity.[1] By blocking these receptors, Nifenalol attenuates these sympathetic effects. It is considered a non-selective β-blocker, meaning it antagonizes both β1 and β2 receptors.[1][8]

A notable characteristic of Nifenalol is its ability to induce Early Afterdepolarization (EAD), an arrhythmogenic effect observed in cardiac Purkinje fibers, which can be blocked by the sodium channel blocker Tetrodotoxin.[6][9]

Signaling Pathway Diagram

The following diagram illustrates the β-adrenergic signaling pathway and the point of inhibition by Nifenalol.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine (e.g., Epinephrine) Beta_Receptor β-Adrenergic Receptor Catecholamine->Beta_Receptor Binds & Activates Nifenalol Nifenalol Nifenalol->Beta_Receptor Competitively Blocks G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets Leading to...

Caption: β-Adrenergic signaling pathway and Nifenalol's point of action.

Pharmacological Data

The pharmacological profile of Nifenalol is defined by its binding affinity and functional potency at β-adrenergic receptors.

ParameterReceptorValueSpecies/SystemReference
pA₂ β-Adrenergic Receptors6.05Isolated rabbit right ventricular strips[5]
Kd Beta-2 Adrenergic Receptor1.32 μM (-log[M] = 5.88)Bovine[7]
  • pA₂ : This value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency.[5]

  • Kd : The dissociation constant, representing the concentration of a ligand at which half of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity.[7]

Experimental Protocols

Characterizing a β-adrenergic receptor blocker like Nifenalol involves a series of standard in vitro assays to determine its binding affinity and functional antagonism.

Radioligand Binding Assay (for Affinity - Ki)

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of Nifenalol for β-adrenergic receptors.

  • Preparation of Membranes:

    • Culture cells expressing the target β-adrenergic receptor (e.g., CHO-β1 cells).

    • Harvest cells and homogenize in a lysis buffer (e.g., cold Tris-HCl).

    • Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • Set up assay tubes containing:

      • A fixed concentration of a suitable radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol).[10][11]

      • A range of concentrations of the unlabeled competitor ligand (this compound).

      • The prepared cell membranes (e.g., 30 µg of protein per well).[10]

    • To determine non-specific binding, include a set of tubes with a high concentration of a potent unlabeled β-blocker (e.g., propranolol).

    • Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 180 minutes).[10]

  • Separation and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of Nifenalol.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of Nifenalol that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (for Potency - pA₂)

This protocol determines the functional potency of Nifenalol by measuring its ability to inhibit agonist-induced cAMP production.

  • Cell Culture:

    • Plate cells expressing the target β-receptor in multi-well plates and grow to near confluence.

  • Agonist Stimulation:

    • Pre-incubate the cells with varying concentrations of this compound for a set period.

    • Stimulate the cells with a fixed concentration (typically the EC₈₀) of a β-agonist like Isoprenaline.[5] Include a control group with no antagonist.

    • Perform a full dose-response curve for the agonist in the absence of the antagonist to determine its EC₅₀ and maximal response.

  • cAMP Measurement:

    • After stimulation, lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • Construct dose-response curves for the agonist in the presence of different concentrations of Nifenalol.

    • The antagonist will cause a rightward shift in the agonist's dose-response curve without affecting the maximum response.

    • Perform a Schild regression analysis by plotting the log(dose ratio - 1) against the log concentration of Nifenalol. The x-intercept of this plot provides the pA₂ value.

Experimental Workflow Diagram

Workflow cluster_Affinity Binding Affinity (Ki) Determination cluster_Potency Functional Potency (pA2) Determination A1 Prepare Receptor Membranes A2 Competitive Binding Assay (Radioligand + Nifenalol) A1->A2 A3 Filter & Count Radioactivity A2->A3 A4 Calculate IC50 A3->A4 A5 Calculate Ki via Cheng-Prusoff A4->A5 End_Ki Ki Value A5->End_Ki P1 Culture Whole Cells P2 Pre-incubate with Nifenalol P1->P2 P3 Stimulate with β-Agonist (e.g., Isoprenaline) P2->P3 P4 Measure cAMP Levels P3->P4 P5 Schild Analysis P4->P5 End_pA2 pA2 Value P5->End_pA2 Start Start Start->A1 Start->P1

Caption: Workflow for in vitro characterization of Nifenalol.

Synthesis Overview

The synthesis of enantiomerically pure (R)-(-)-Nifenalol is of significant interest. Reported methods include:

  • Asymmetric Aziridination: A Cu(I)-catalyzed asymmetric aziridination of 4-nitrostyrene.[2]

  • Chemoenzymatic Resolution: Utilizing a highly efficient enzymatic transesterification of a racemic bromohydrin precursor, (±)-2-bromo-1-(4-nitrophenyl)ethanol, using immobilized lipase.[3]

  • Enantioconvergent Hydrolysis: Synthesis from (R)-p-nitrophenyl glycol, which is produced via enantioconvergent hydrolysis of para-nitrostyrene oxide using an engineered epoxide hydrolase.[12]

Classification and Relationships

Nifenalol is classified as a first-generation, non-selective β-blocker. This diagram shows its relationship to other classes of β-blockers.

Beta_Blocker_Classes cluster_Gen1 First Generation (Non-selective) cluster_Gen2 Second Generation (β1-selective) cluster_Gen3 Third Generation (Vasodilatory) Beta_Blockers Beta_Blockers Propranolol Propranolol Metoprolol Metoprolol Carvedilol Carvedilol (α1-blocking) Nifenalol Nifenalol Sotalol Sotalol Atenolol Atenolol Bisoprolol Bisoprolol Nebivolol Nebivolol (NO Release)

Caption: Classification of Nifenalol among generations of β-blockers.

Conclusion

This compound is a well-characterized non-selective β-adrenergic receptor antagonist. While its clinical use has been superseded by newer, more selective agents, it remains a valuable pharmacological tool for studying the consequences of β-blockade and associated cardiac electrophysiology, such as its distinct ability to induce EADs. The availability of quantitative pharmacological data and established synthetic routes for its enantiomers ensures its continued relevance in cardiovascular research and drug development.

References

An In-depth Technical Guide to Early Afterdepolarization (EAD) Induction by Nifenalol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifenalol hydrochloride, a β-adrenergic receptor antagonist, is recognized for its potential to induce Early Afterdepolarizations (EADs), a proarrhythmic phenomenon that can lead to life-threatening cardiac events such as Torsades de Pointes (TdP). This technical guide provides a comprehensive overview of the mechanisms, experimental evaluation, and cellular signaling pathways implicated in Nifenalol-induced EADs. Due to the limited availability of direct quantitative data for Nifenalol, this guide incorporates data from its structural analog, sotalol (B1662669), to infer its electrophysiological effects. A key finding highlighted is the role of the late sodium current (INaL) in the genesis of Nifenalol-induced EADs, as evidenced by their inhibition by tetrodotoxin (B1210768).

Introduction to this compound and Early Afterdepolarizations

Nifenalol is a non-selective β-adrenergic receptor blocker.[1][2] Its chemical structure is similar to sotalol, another β-blocker known for its Class III antiarrhythmic properties, which primarily involve the blockade of the rapid component of the delayed rectifier potassium current (IKr).[3]

Early Afterdepolarizations (EADs) are abnormal depolarizations that occur during phase 2 or phase 3 of the cardiac action potential.[4] They arise from a delicate imbalance between inward (depolarizing) and outward (repolarizing) currents. Conditions that prolong the action potential duration (APD), such as the blockade of repolarizing potassium currents, create a window for the reactivation of inward currents, leading to EADs. A critical inward current implicated in the formation of EADs is the late sodium current (INaL).[5][6][7]

Electrophysiological Effects of Nifenalol and its Analog, Sotalol

While specific quantitative data on the ion channel effects of Nifenalol are scarce, its structural similarity to sotalol suggests it may share a similar electrophysiological profile. Sotalol is a known blocker of the IKr current, which is crucial for cardiac repolarization.[3] Blockade of IKr leads to a prolongation of the action potential duration, a key factor in the genesis of EADs.

Quantitative Data on Sotalol's Electrophysiological Effects

The following tables summarize the known quantitative effects of sotalol on cardiac ion channels and action potential duration. This data is presented to provide a likely approximation of the effects of Nifenalol.

Table 1: Inhibitory Concentrations (IC50) of Sotalol on Cardiac Potassium Channels

Ion ChannelSpeciesPreparationIC50Reference(s)
IKr (hERG)HumanHEK293 Cells343 µM[3]
IKrRabbitVentricular Myocytes52 µM[3]

Table 2: Effect of Sotalol on Action Potential Duration (APD)

PreparationSpeciesPacing Cycle LengthConcentrationAPD ChangeReference(s)
Atrial MyocardiumHumanPaced1 mg/kg (IV)~6-8% increase[1]
Ventricular MyocardiumRabbit-2 x 10-5 MProlongation[3]
Ventricular MyocardiumHumanPaced1.5 mg/kg (IV)Significant prolongation

Proposed Mechanism of Nifenalol-Induced EADs

The induction of EADs by this compound is a multi-faceted process involving both its primary β-blocking activity and its inferred effects on cardiac ion channels. The observation that tetrodotoxin, a potent sodium channel blocker, can inhibit Nifenalol-induced EADs provides a critical insight into the underlying mechanism, pointing to the involvement of the late sodium current (INaL).[8][9][10]

Signaling Pathway of Nifenalol-Induced EADs

The following diagram illustrates the proposed signaling cascade leading to the formation of EADs following the application of this compound.

EAD_Induction_by_Nifenalol cluster_drug_action Drug Action cluster_cellular_effects Cellular Electrophysiological Effects cluster_outcome Proarrhythmic Outcome cluster_inhibitor Inhibitory Pathway Nifenalol This compound Beta_Block β-Adrenergic Receptor Blockade Nifenalol->Beta_Block Inhibits IKr_Block IKr Blockade (Inferred) Nifenalol->IKr_Block Inhibits (Inferred) APD_Prolong Action Potential Duration (APD) Prolongation IKr_Block->APD_Prolong Leads to L_Ca_Reactivation L-type Ca2+ Channel Reactivation APD_Prolong->L_Ca_Reactivation Creates window for INaL_Activation Late Sodium Current (INaL) Activation APD_Prolong->INaL_Activation Creates window for EAD Early Afterdepolarization (EAD) L_Ca_Reactivation->EAD Contributes to INaL_Activation->EAD Major contributor to TTX Tetrodotoxin (TTX) TTX->INaL_Activation Blocks

Nifenalol-induced EAD signaling pathway.

Experimental Protocols for Studying Nifenalol-Induced EADs

The following protocols are generalized from standard methodologies used to investigate drug-induced EADs and can be adapted for studying the specific effects of this compound.

Patch-Clamp Electrophysiology for IKr and IKs Measurement

This protocol is designed to measure the effect of Nifenalol on the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current in isolated ventricular myocytes.

Experimental Workflow:

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Recording Procedure cluster_drug_app Drug Application & Analysis Cell_Isolation Isolate Ventricular Myocytes (e.g., from guinea pig, rabbit) Patch_Pipette Prepare Patch Pipette with intracellular solution Cell_Isolation->Patch_Pipette Whole_Cell Establish Whole-Cell Configuration Patch_Pipette->Whole_Cell Voltage_Clamp Apply Voltage-Clamp Protocol to elicit IKr and IKs Whole_Cell->Voltage_Clamp Baseline Record Baseline Currents Voltage_Clamp->Baseline Nifenalol_App Apply this compound (various concentrations) Baseline->Nifenalol_App Record_Drug Record Currents in the presence of Nifenalol Nifenalol_App->Record_Drug Washout Washout Nifenalol Record_Drug->Washout Analysis Analyze Current Inhibition (determine IC50) Washout->Analysis

Workflow for patch-clamp analysis.

Key Protocol Steps:

  • Cell Isolation: Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig or rabbit) using enzymatic digestion.

  • Solutions:

    • Extracellular (Tyrode's) Solution (in mM): NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH 7.4 with NaOH.

    • Pipette (Intracellular) Solution (in mM): K-aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 10; pH 7.2 with KOH.

  • Recording:

    • Use a patch-clamp amplifier in the whole-cell configuration.

    • Hold the cell at a potential of -80 mV.

    • To elicit IKr and IKs, apply depolarizing voltage steps of varying duration and amplitude (e.g., to +20 mV for 2 seconds) followed by a repolarizing step to -40 mV to record the tail currents.

    • Use specific blockers (e.g., E-4031 for IKr and Chromanol 293B for IKs) to isolate the current of interest.

  • Data Analysis:

    • Measure the amplitude of the tail currents before and after the application of different concentrations of Nifenalol.

    • Construct a concentration-response curve and calculate the IC50 value.

Action Potential Recording for EAD Observation

This protocol uses the current-clamp technique to record action potentials and observe the induction of EADs by Nifenalol.

Experimental Workflow:

AP_Recording_Workflow cluster_prep_ap Preparation cluster_recording_ap Recording Procedure cluster_drug_app_ap Drug Application & Observation Cell_Isolation_AP Isolate Ventricular Myocytes or Prepare Papillary Muscle Microelectrode Use Sharp Microelectrode or Whole-Cell Current-Clamp Cell_Isolation_AP->Microelectrode Pacing Pace at a Slow Rate (e.g., 0.2-0.5 Hz) Microelectrode->Pacing Baseline_AP Record Baseline Action Potentials Pacing->Baseline_AP Nifenalol_App_AP Apply this compound Baseline_AP->Nifenalol_App_AP Observe_EADs Observe for EADs and measure APD prolongation Nifenalol_App_AP->Observe_EADs TTX_App Co-apply Tetrodotoxin to test for EAD inhibition Observe_EADs->TTX_App

Workflow for action potential recording.

Key Protocol Steps:

  • Preparation: Use either isolated ventricular myocytes or a multicellular preparation like a papillary muscle.

  • Recording:

    • Employ the current-clamp mode of a patch-clamp amplifier or sharp microelectrode recordings.

    • Pace the preparation at a slow frequency (e.g., 0.2-0.5 Hz) to promote EAD formation.

  • Procedure:

    • Record baseline action potentials.

    • Superfuse the preparation with a solution containing this compound at a concentration expected to induce EADs.

    • Observe for the appearance of EADs on the action potential plateau or during repolarization.

    • Measure the action potential duration at 90% repolarization (APD90) to quantify the extent of prolongation.

    • To confirm the role of INaL, co-apply tetrodotoxin (e.g., 10-30 µM) and observe for the suppression of EADs.

Conclusion and Future Directions

This compound's proarrhythmic potential, mediated through the induction of EADs, presents a significant consideration in its pharmacological profile. While its β-blocking properties are well-established, a detailed understanding of its effects on individual cardiac ion channels is still emerging. The inhibitory effect of tetrodotoxin on Nifenalol-induced EADs strongly implicates the late sodium current as a key mechanistic component.

For drug development professionals and researchers, a thorough in vitro and in vivo electrophysiological assessment of Nifenalol and its analogs is crucial. Future research should focus on obtaining precise quantitative data for Nifenalol's effects on IKr, IKs, and INaL to build more accurate predictive models of its proarrhythmic risk. Such studies will be invaluable for the development of safer cardiovascular drugs and for understanding the complex interplay of ion channel modulation in cardiac arrhythmogenesis.

References

A Comprehensive Technical Guide to the Stereochemistry and Enantiomers of Nifenalol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifenalol, a potent beta-adrenergic receptor antagonist, exhibits significant stereoselectivity in its pharmacological activity. This technical guide provides an in-depth exploration of the stereochemistry of Nifenalol, focusing on its enantiomeric forms, their synthesis, separation, and differential pharmacological effects. Detailed experimental protocols for key methodologies are presented, alongside a quantitative analysis of the enantiomers' interaction with beta-adrenergic receptors. This document aims to serve as a comprehensive resource for professionals engaged in the research and development of chiral pharmaceuticals.

Introduction to the Stereochemistry of Nifenalol

Nifenalol, with the chemical formula C₁₁H₁₆N₂O₃, is a chiral molecule belonging to the class of arylethanolamine beta-blockers. The presence of a single stereocenter at the carbon atom bearing the hydroxyl group gives rise to two enantiomers: (R)-(-)-Nifenalol and (S)-(+)-Nifenalol.

The spatial arrangement of the substituents around this chiral center is crucial for the molecule's interaction with its biological target, the beta-adrenergic receptor. As is common with many chiral drugs, the pharmacological activity of Nifenalol resides predominantly in one of its enantiomers. For Nifenalol and other arylethanolamine beta-blockers, the (R)-enantiomer is the more active form.[1][2]

Pharmacological Profile of Nifenalol Enantiomers

Mechanism of Action and Signaling Pathway

Nifenalol exerts its therapeutic effect by competitively blocking beta-adrenergic receptors, thereby inhibiting the actions of endogenous catecholamines such as epinephrine (B1671497) and norepinephrine. The binding of a beta-agonist to these G-protein coupled receptors typically initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent downstream effects. By blocking the receptor, Nifenalol attenuates these responses.

Below is a diagram illustrating the canonical beta-adrenergic signaling pathway.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Agonist Agonist Beta_Receptor β-Adrenergic Receptor Agonist->Beta_Receptor Binds G_Protein G-Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate, muscle relaxation) PKA->Cellular_Response Phosphorylates Targets

Caption: Canonical Beta-Adrenergic Signaling Pathway.

Synthesis of Enantiomerically Pure Nifenalol

The production of single-enantiomer Nifenalol is essential for maximizing therapeutic efficacy and minimizing potential side effects associated with the less active enantiomer. Chemoenzymatic methods are particularly effective for this purpose, leveraging the high stereoselectivity of enzymes.

Chemoenzymatic Synthesis of (R)-Nifenalol

A common and efficient strategy for the synthesis of (R)-Nifenalol involves the use of (R)-p-nitrophenylglycol as a chiral precursor. This intermediate can be produced through the enantioconvergent hydrolysis of racemic p-nitrostyrene oxide using an engineered epoxide hydrolase.[3]

The overall workflow for the synthesis is depicted below:

Synthesis_Workflow cluster_synthesis Synthesis of (R)-Nifenalol A Racemic p-Nitrostyrene Oxide B Enantioconvergent Hydrolysis (Epoxide Hydrolase) A->B C (R)-p-Nitrophenylglycol B->C D Chemical Conversion C->D E (R)-Nifenalol D->E F Recrystallization E->F G Enantiomerically Pure (R)-Nifenalol F->G Separation_Workflow cluster_separation Separation and Analysis of Nifenalol Enantiomers A Racemic Nifenalol Sample B Chiral HPLC System A->B C Separated (R)-Nifenalol B->C D Separated (S)-Nifenalol B->D E Quantification and Analysis C->E D->E

References

Nifenalol Hydrochloride: A Technical Guide for Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifenalol hydrochloride is a synthetic compound classified as a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. Beta-blockers are a cornerstone in the management of various cardiovascular diseases due to their ability to modulate the sympathetic nervous system's influence on the heart and vasculature. Nifenalol, as a member of this class, holds potential for investigation in cardiovascular research, particularly in areas such as hypertension, arrhythmias, and heart failure. This technical guide provides a comprehensive overview of this compound, summarizing its known properties, mechanism of action, and relevant experimental protocols to facilitate its study in a research setting.

Mechanism of Action

This compound exerts its pharmacological effects primarily by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to beta-adrenergic receptors. This antagonism mitigates the downstream signaling cascades typically initiated by these neurotransmitters.

Beta-Adrenergic Signaling Pathway

The beta-adrenergic signaling pathway plays a crucial role in regulating cardiac function. The binding of agonists to β-adrenergic receptors activates a Gs protein, leading to the activation of adenylyl cyclase. This enzyme converts ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).

Nifenalol, by blocking the initial receptor activation step, prevents this cascade, leading to a reduction in these cardiac parameters.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Epinephrine/ Norepinephrine Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Intracellular Proteins PKA->Phosphorylation Leads to Response Increased Heart Rate, Contractility, Conduction Phosphorylation->Response Nifenalol Nifenalol HCl Nifenalol->Beta_Receptor Blocks

Figure 1: Nifenalol's Antagonistic Action on the β-Adrenergic Signaling Pathway.

Pharmacological and Physicochemical Data

Quantitative data for this compound is limited in publicly available literature. The following tables summarize the available information and provide a template for data that would be crucial for a comprehensive profile.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₁H₁₇ClN₂O₃-
Molecular Weight260.72 g/mol -
AppearanceSolid-
SolubilitySoluble in DMSO and water-
Pharmacodynamic Parameters
ParameterValueSpecies/TissueAssay Conditions
pA₂ 6.05Rabbit (isolated right ventricular strips)Antagonism of isoprenaline-induced contractions.[1]
IC₅₀ (β-adrenergic receptor) Data not available--
Binding Affinity (Kᵢ) - β₁ Data not available--
Binding Affinity (Kᵢ) - β₂ Data not available--
Pharmacokinetic Parameters

No specific pharmacokinetic data for this compound was identified in the public domain. The table below serves as a template for key parameters to be determined in preclinical studies.

ParameterValueSpeciesRoute of Administration
Oral Bioavailability (%) Data not available--
Plasma Half-life (t½) (h) Data not available--
Peak Plasma Concentration (Cmax) Data not available--
Time to Peak Concentration (Tmax) Data not available--
Volume of Distribution (Vd) Data not available--
Clearance (CL) Data not available--
Preclinical Efficacy Data
Cardiovascular ModelKey Efficacy EndpointsObserved Effect of Nifenalol HCl
Hypertension (e.g., Spontaneously Hypertensive Rat) Change in Systolic/Diastolic Blood Pressure (mmHg)Data not available
Change in Heart Rate (bpm)Data not available
Myocardial Infarction/Heart Failure Left Ventricular Ejection Fraction (%)Data not available
Cardiac Output (L/min)Data not available
Myocardial Fibrosis (%)Data not available
Arrhythmia (e.g., drug-induced or ischemia-reperfusion) Incidence/Duration of ArrhythmiasNifenalol has been shown to induce Early Afterdepolarizations (EADs) in guinea-pig Purkinje fibers, an effect that can be blocked by tetrodotoxin.[2]
Change in Action Potential Duration (ms)Data not available

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. Therefore, this section provides representative, detailed methodologies for key experiments relevant to characterizing a novel beta-blocker in cardiovascular research.

In Vitro Radioligand Binding Assay for Beta-Adrenergic Receptor Affinity

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for β₁ and β₂ adrenergic receptors.

Start Start Prepare_Membranes Prepare cell membranes expressing β1 or β2 receptors Start->Prepare_Membranes Incubate Incubate membranes with radioligand (e.g., [³H]-CGP12177) and varying concentrations of Nifenalol HCl Prepare_Membranes->Incubate Separate Separate bound from free radioligand by rapid filtration Incubate->Separate Quantify Quantify radioactivity on filters using liquid scintillation counting Separate->Quantify Analyze Analyze data to determine IC₅₀ and calculate Kᵢ Quantify->Analyze End End Analyze->End

Figure 2: Workflow for Radioligand Binding Assay.

Materials:

  • Cell lines stably expressing human β₁ or β₂ adrenergic receptors (e.g., CHO or HEK293 cells)

  • Radioligand (e.g., [³H]-CGP 12177)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Non-specific binding control (e.g., high concentration of propranolol)

  • Glass fiber filters

  • Filtration manifold

  • Liquid scintillation counter and scintillation cocktail

Procedure:

  • Membrane Preparation: Culture cells to confluence, harvest, and homogenize in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Binding Reaction: In a 96-well plate, combine in the following order: binding buffer, varying concentrations of this compound (or vehicle for total binding, or propranolol (B1214883) for non-specific binding), a fixed concentration of radioligand, and the cell membrane preparation.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract non-specific binding from all other measurements. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vivo Hemodynamic Assessment in a Hypertensive Rat Model

This protocol describes the evaluation of the antihypertensive effects of this compound in spontaneously hypertensive rats (SHR).

Start Start Acclimatize Acclimatize SHR rats and obtain baseline blood pressure and heart rate measurements Start->Acclimatize Group Randomly assign rats to treatment groups (vehicle control, different doses of Nifenalol HCl) Acclimatize->Group Administer Administer Nifenalol HCl or vehicle (e.g., oral gavage) Group->Administer Measure Measure blood pressure and heart rate at specified time points post-administration Administer->Measure Analyze Analyze dose-response relationship and duration of action Measure->Analyze End End Analyze->End

Figure 3: Workflow for In Vivo Hemodynamic Assessment.

Materials:

  • Spontaneously Hypertensive Rats (SHR)

  • This compound

  • Vehicle (e.g., saline or appropriate solvent)

  • Non-invasive blood pressure measurement system (e.g., tail-cuff method) or telemetry system

  • Animal handling and restraining devices

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Baseline Measurement: Acclimatize adult male SHR rats to the housing facility and the blood pressure measurement procedure for at least one week. Record baseline systolic blood pressure, diastolic blood pressure, and heart rate for several consecutive days to establish a stable baseline.

  • Grouping and Dosing: Randomly assign rats to different treatment groups: vehicle control and at least three dose levels of this compound. Prepare fresh dosing solutions on the day of the experiment.

  • Drug Administration: Administer the assigned treatment (vehicle or this compound) to each rat via oral gavage.

  • Hemodynamic Monitoring: Measure blood pressure and heart rate at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to assess the onset, peak, and duration of the antihypertensive effect.

  • Data Analysis: For each time point, calculate the mean change from baseline for each treatment group. Analyze the data for statistical significance between the this compound groups and the vehicle control group. Construct dose-response curves to determine the potency of this compound in lowering blood pressure and heart rate.

In Vitro Cardiac Electrophysiology in Isolated Purkinje Fibers

This protocol is designed to investigate the effects of this compound on the action potential characteristics of cardiac Purkinje fibers.

Materials:

  • Animal heart (e.g., rabbit or guinea pig)

  • Tyrode's solution (composition in mM: NaCl 137, KCl 5.4, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.42, NaHCO₃ 12, Glucose 5.5; gassed with 95% O₂/5% CO₂)

  • This compound

  • Dissection microscope and tools

  • Tissue bath with temperature control and superfusion system

  • Microelectrode amplifier

  • Glass microelectrodes (filled with 3 M KCl)

  • Data acquisition system

Procedure:

  • Tissue Preparation: Euthanize the animal and rapidly excise the heart. Isolate a free-running Purkinje fiber from the ventricular septum under a dissection microscope in cold Tyrode's solution.

  • Mounting and Equilibration: Mount the Purkinje fiber in a tissue bath and superfuse with oxygenated Tyrode's solution at 37°C. Allow the preparation to equilibrate for at least 60 minutes.

  • Action Potential Recording: Impale a cell with a glass microelectrode and record stable baseline action potentials. Pace the fiber at a constant frequency (e.g., 1 Hz).

  • Drug Application: After recording stable baseline action potentials, switch the superfusion to Tyrode's solution containing a known concentration of this compound.

  • Data Acquisition: Record action potentials continuously during drug application until a steady-state effect is observed.

  • Washout: Superfuse the preparation with drug-free Tyrode's solution to assess the reversibility of the effects.

  • Data Analysis: Analyze the recorded action potentials to determine the effects of this compound on parameters such as action potential duration at 50% and 90% repolarization (APD₅₀ and APD₉₀), resting membrane potential, action potential amplitude, and the maximum upstroke velocity (Vmax). Investigate for the occurrence of early afterdepolarizations (EADs) or delayed afterdepolarizations (DADs).

Safety and Toxicology

Key Toxicological Endpoints to Evaluate:

  • Acute Toxicity: Determination of LD₅₀ in at least two species (e.g., rat, mouse) via different routes of administration.

  • Repeat-Dose Toxicity: Sub-chronic (e.g., 28-day) and chronic (e.g., 90-day) studies in at least two species to identify target organs of toxicity.

  • Safety Pharmacology: Evaluation of effects on the central nervous, cardiovascular, and respiratory systems.

  • Genotoxicity: A battery of in vitro (e.g., Ames test, chromosome aberration test) and in vivo (e.g., micronucleus test) assays.

  • Reproductive and Developmental Toxicity: Assessment of effects on fertility, embryonic development, and pre/postnatal development.

Conclusion

This compound is a beta-adrenergic receptor antagonist with potential for cardiovascular research. The limited availability of comprehensive quantitative data highlights the need for further preclinical investigation to fully characterize its pharmacological profile. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the pharmacodynamics, pharmacokinetics, efficacy, and safety of this compound. Such studies are essential to determine its potential as a therapeutic agent or a research tool in the field of cardiovascular disease.

References

Methodological & Application

Application Notes and Protocols for Nifenalol Hydrochloride in Cell Culture Experiments

Application Notes and Protocols for Patch-Clamp Recording of Ion Channels with Nifenalol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifenalol hydrochloride is a β-adrenergic receptor antagonist recognized for its potential to induce early afterdepolarizations (EADs), a phenomenon linked to cardiac arrhythmias.[1] This arrhythmogenic effect is notably blocked by Tetrodotoxin, indicating a significant interaction with sodium channels.[1] These characteristics make this compound a valuable pharmacological tool for studying the mechanisms of ion channel function and dysfunction in cardiac electrophysiology.

These application notes provide detailed protocols for investigating the effects of this compound on cardiac ion channels using the patch-clamp technique. The information is intended to guide researchers in designing and executing experiments to characterize the electrophysiological properties of this compound.

Mechanism of Action

This compound primarily acts as a β-adrenergic receptor antagonist.[1] However, its pro-arrhythmic effects, particularly the induction of EADs, suggest a more complex mechanism involving direct modulation of ion channel activity. The sensitivity of Nifenalol-induced EADs to Tetrodotoxin strongly implicates the involvement of voltage-gated sodium channels (Nav). It is hypothesized that Nifenalol may enhance the late sodium current (INa-L), a sustained inward current that can prolong the action potential duration (APD) and create a vulnerable window for EAD formation.

dot graph "Nifenalol_Mechanism_of_Action" { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Nifenalol [label="Nifenalol\nhydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beta_Receptor [label="β-Adrenergic\nReceptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sodium_Channel [label="Voltage-Gated\nSodium Channel (Nav)", fillcolor="#FBBC05", fontcolor="#202124"]; Late_INa [label="Increased Late\nSodium Current (INa-L)", fillcolor="#34A853", fontcolor="#FFFFFF"]; APD_Prolongation [label="Action Potential\nDuration (APD) Prolongation", fillcolor="#F1F3F4", fontcolor="#202124"]; EADs [label="Early After-\ndepolarizations (EADs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arrhythmia [label="Arrhythmia", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Nifenalol -> Beta_Receptor [label="Antagonizes"]; Nifenalol -> Sodium_Channel [label="Modulates"]; Sodium_Channel -> Late_INa; Late_INa -> APD_Prolongation; APD_Prolongation -> EADs; EADs -> Arrhythmia; } caption: "Proposed mechanism of Nifenalol's pro-arrhythmic action."

Quantitative Data Summary

The following table summarizes the electrophysiological effects of this compound on cardiac preparations as reported in the literature. Further research is required to determine specific IC50 values for individual ion channels.

ParameterSpecies & TissueNifenalol ConcentrationObserved EffectReference
Action Potential Duration (APD)Guinea-pig Purkinje fibers1 - 10 µMConcentration-dependent prolongationLemmens-Gruber et al., 1996
Early Afterdepolarizations (EADs)Guinea-pig Purkinje fibers1 - 10 µMInduction of EADsLemmens-Gruber et al., 1996
Effect of TetrodotoxinGuinea-pig Purkinje fibers1 - 10 µM Nifenalol + TTXAbolition of EADs[1]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Action Potentials in Isolated Cardiomyocytes

This protocol is designed to assess the effects of this compound on the action potential morphology and duration in single cardiac ventricular myocytes.

1. Cell Preparation:

  • Isolate ventricular myocytes from guinea pig hearts using enzymatic digestion with collagenase and protease.

  • Plate the isolated myocytes on laminin-coated glass coverslips and allow them to adhere for at least 2 hours before recording.

2. Solutions:

  • External Solution (Tyrode's Solution): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution: (in mM) 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution in deionized water and store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal (>1 GΩ) with a single myocyte.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Record action potentials in current-clamp mode. Elicit action potentials by injecting short (2-5 ms) suprathreshold depolarizing current pulses at a frequency of 1 Hz.

  • After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM).

  • Record changes in action potential duration at 50% and 90% repolarization (APD50 and APD90), resting membrane potential, and the occurrence of EADs.

dot graph "Whole_Cell_AP_Workflow" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Cell_Isolation [label="Isolate Guinea Pig\nVentricular Myocytes", fillcolor="#F1F3F4", fontcolor="#202124"]; Plating [label="Plate Cells on\nLaminin-Coated Coverslips", fillcolor="#F1F3F4", fontcolor="#202124"]; Patching [label="Establish Whole-Cell\nPatch-Clamp Configuration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Baseline_AP [label="Record Baseline\nAction Potentials (1 Hz)", fillcolor="#FBBC05", fontcolor="#202124"]; Nifenalol_Perfusion [label="Perfuse with Nifenalol\n(0.1 - 10 µM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Record_Effects [label="Record Changes in APD\nand for EADs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];

Cell_Isolation -> Plating; Plating -> Patching; Patching -> Baseline_AP; Baseline_AP -> Nifenalol_Perfusion; Nifenalol_Perfusion -> Record_Effects; Record_Effects -> Data_Analysis; } caption: "Workflow for whole-cell action potential recording."

Protocol 2: Voltage-Clamp Recording of Sodium Currents

This protocol is designed to investigate the effect of this compound on the fast and late components of the sodium current (INa).

1. Cell Preparation:

  • Use isolated guinea pig ventricular myocytes as described in Protocol 1.

2. Solutions:

  • External Solution: To isolate INa, use a low-sodium external solution and block other currents. (in mM): 10 NaCl, 130 CsCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, 0.1 CdCl2 (to block Ca2+ channels), 2 4-AP (to block K+ channels). Adjust pH to 7.4 with CsOH.

  • Internal (Pipette) Solution: (in mM) 130 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution: As in Protocol 1.

3. Electrophysiological Recording:

  • Use the whole-cell voltage-clamp configuration.

  • Hold the cell at a potential of -120 mV to ensure full availability of sodium channels.

  • To record the peak INa, apply short (50 ms) depolarizing pulses to various potentials (e.g., from -80 to +40 mV in 10 mV increments).

  • To record the late INa, apply a longer depolarizing pulse (e.g., 500 ms) to a potential that elicits a significant inward current (e.g., -20 mV). The late INa is measured as the sustained current towards the end of this pulse.

  • After establishing a stable baseline, apply this compound and record the changes in both peak and late INa amplitude.

dot graph "Voltage_Clamp_INa_Workflow" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Setup [label="Whole-Cell Voltage-Clamp\n(Guinea Pig Myocytes)", fillcolor="#F1F3F4", fontcolor="#202124"]; Holding_Potential [label="Holding Potential = -120 mV", fillcolor="#FBBC05", fontcolor="#202124"]; Peak_INa_Protocol [label="Record Peak INa\n(Short Depolarizing Pulses)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Late_INa_Protocol [label="Record Late INa\n(Long Depolarizing Pulse)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Baseline [label="Establish Stable\nBaseline Currents", fillcolor="#FBBC05", fontcolor="#202124"]; Drug_Application [label="Apply Nifenalol\nHydrochloride", fillcolor="#34A853", fontcolor="#FFFFFF"]; Record_Block [label="Record Block of\nPeak and Late INa", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Analyze Concentration-\nDependent Block", fillcolor="#F1F3F4", fontcolor="#202124"];

Setup -> Holding_Potential; Holding_Potential -> Peak_INa_Protocol; Holding_Potential -> Late_INa_Protocol; Peak_INa_Protocol -> Baseline; Late_INa_Protocol -> Baseline; Baseline -> Drug_Application; Drug_Application -> Record_Block; Record_Block -> Analysis; } caption: "Workflow for voltage-clamp analysis of sodium currents."

Logical Relationships in Nifenalol's Pro-arrhythmic Action

The arrhythmogenic potential of this compound appears to be a multi-step process. As a β-blocker, it can alter the sympathetic tone of the heart. However, its direct effects on ion channels, particularly the sodium channel, are crucial for its pro-arrhythmic activity. The following diagram illustrates the logical flow from drug application to the manifestation of arrhythmia.

dot graph "Logical_Flow_of_Nifenalol_Action" { rankdir="TB"; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10];

Start [label="this compound\nAdministration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beta_Blockade [label="β-Adrenergic Receptor\nAntagonism", fillcolor="#F1F3F4", fontcolor="#202124"]; Ion_Channel_Interaction [label="Direct Interaction with\nVoltage-Gated Sodium Channels", fillcolor="#FBBC05", fontcolor="#202124"]; Late_INa_Increase [label="Enhancement of\nLate Sodium Current (INa-L)", fillcolor="#34A853", fontcolor="#FFFFFF"]; APD_Prolongation [label="Prolongation of Action\nPotential Duration (APD)", fillcolor="#F1F3F4", fontcolor="#202124"]; EAD_Generation [label="Generation of Early\nAfterdepolarizations (EADs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Triggered_Activity [label="Triggered Activity and\nArrhythmia", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Beta_Blockade; Start -> Ion_Channel_Interaction; Ion_Channel_Interaction -> Late_INa_Increase; Late_INa_Increase -> APD_Prolongation; APD_Prolongation -> EAD_Generation; EAD_Generation -> Triggered_Activity; } caption: "Logical steps in Nifenalol-induced arrhythmogenesis."

Conclusion

This compound serves as an important research tool for investigating the ionic mechanisms underlying cardiac arrhythmias. The provided protocols offer a framework for characterizing its effects on cardiac action potentials and specific ion currents using patch-clamp electrophysiology. A thorough understanding of its interaction with sodium channels, particularly the late sodium current, is key to elucidating its pro-arrhythmic potential and for the broader understanding of drug-induced arrhythmogenesis. Further studies are warranted to determine the precise binding sites and the state-dependent nature of its interaction with ion channels.

References

Application Notes and Protocols: Nifenalol Hydrochloride in the Study of Hypertension in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifenalol (B107672) hydrochloride is a non-selective β-adrenergic receptor antagonist.[1] β-blockers are a class of drugs that reduce blood pressure by blocking the effects of epinephrine (B1671497) (adrenaline) and norepinephrine. This action leads to a decrease in heart rate and the force of cardiac contraction, as well as vasodilation, collectively contributing to a reduction in blood pressure. The Spontaneously Hypertensive Rat (SHR) is a widely used and well-characterized inbred rat strain that serves as a valuable model for studying essential hypertension in humans. These application notes provide a representative framework for utilizing nifenalol hydrochloride in preclinical hypertension research using rat models.

Disclaimer: The following protocols and data are representative examples based on studies of similar β-adrenergic blockers in hypertensive rat models. Specific experimental parameters for this compound should be optimized based on preliminary dose-ranging studies.

Mechanism of Action: β-Adrenergic Blockade in Hypertension

This compound exerts its antihypertensive effect primarily through the blockade of β1-adrenergic receptors in the heart and β2-adrenergic receptors in the vasculature and other tissues. The binding of catecholamines (epinephrine and norepinephrine) to these receptors typically leads to a cascade of events that increase blood pressure. By competitively inhibiting this binding, this compound mitigates these effects.

cluster_presynaptic Sympathetic Nerve Terminal cluster_postsynaptic Postsynaptic Cell (e.g., Cardiomyocyte, Vascular Smooth Muscle Cell) Norepinephrine Norepinephrine Beta_Receptor β-Adrenergic Receptor Norepinephrine->Beta_Receptor Activates AC Adenylate Cyclase Beta_Receptor->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_Channels Ca2+ Channels PKA->Ca_Channels Phosphorylates (opens) Physiological_Response Increased Heart Rate Increased Contractility Vasoconstriction Ca_Channels->Physiological_Response Nifenalol Nifenalol Hydrochloride Nifenalol->Beta_Receptor Blocks

Caption: Signaling pathway of β-adrenergic receptor blockade by Nifenalol. (Within 100 characters)

Experimental Protocols

I. Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a chronic study to assess the effect of this compound on blood pressure and heart rate in SHRs.

A. Animal Model:

  • Hypertensive Model: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks of age.

  • Normotensive Control: Age-matched male Wistar-Kyoto (WKY) rats.

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to standard chow and water.

B. Experimental Groups (n=8-10 rats per group):

  • WKY Control: WKY rats receiving vehicle.

  • SHR Control: SHR rats receiving vehicle.

  • Nifenalol Low Dose: SHR rats receiving a low dose of this compound.

  • Nifenalol High Dose: SHR rats receiving a high dose of this compound.

  • Positive Control: SHR rats receiving a known antihypertensive agent (e.g., propranolol).

C. Drug Preparation and Administration:

  • Vehicle: Sterile saline or 0.5% carboxymethylcellulose in sterile water.

  • This compound: Dissolve in the vehicle to the desired concentrations for oral gavage. Doses should be determined from pilot studies.

  • Administration: Administer once daily via oral gavage for 4 weeks.

D. Blood Pressure and Heart Rate Measurement:

  • Non-Invasive Method (for weekly measurements): Tail-cuff plethysmography. Acclimatize rats to the restraining device for several days before the first measurement. Record systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).

  • Invasive Method (at the end of the study): Anesthetize rats and cannulate the carotid artery for direct and continuous measurement of arterial blood pressure. This allows for the recording of mean arterial pressure (MAP) in addition to SBP, DBP, and HR.

E. Data Analysis:

  • Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

  • Present results as mean ± standard error of the mean (SEM).

  • A p-value of <0.05 is typically considered statistically significant.

Start Start Acclimatization Animal Acclimatization (SHR & WKY Rats, 1 week) Start->Acclimatization Grouping Randomization into Experimental Groups Acclimatization->Grouping Treatment Daily Oral Administration (4 weeks) Grouping->Treatment Weekly_BP Weekly Non-Invasive Blood Pressure Measurement (Tail-Cuff) Treatment->Weekly_BP Weeks 1, 2, 3, 4 Final_BP Terminal Invasive Blood Pressure Measurement (Carotid Artery Cannulation) Treatment->Final_BP End of Week 4 Data_Analysis Data Analysis and Statistical Comparison Weekly_BP->Data_Analysis Final_BP->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for evaluating Nifenalol in SHRs. (Within 100 characters)

Data Presentation

The following tables present illustrative data that could be obtained from the described experimental protocol.

Table 1: Effect of Chronic this compound Treatment on Systolic Blood Pressure (SBP) in SHR and WKY Rats (mmHg)

GroupBaselineWeek 1Week 2Week 3Week 4
WKY Control 125 ± 5126 ± 4127 ± 5125 ± 6126 ± 5
SHR Control 185 ± 7188 ± 6192 ± 8195 ± 7198 ± 9
Nifenalol Low Dose 186 ± 8175 ± 7168 ± 6162 ± 8158 ± 7
Nifenalol High Dose 187 ± 6165 ± 5155 ± 7148 ± 6142 ± 8
Positive Control 185 ± 7168 ± 6158 ± 8150 ± 7145 ± 9

*p<0.05 compared to SHR Control. Data are presented as Mean ± SEM.

Table 2: Effect of Chronic this compound Treatment on Heart Rate (HR) in SHR and WKY Rats (beats per minute)

GroupBaselineWeek 1Week 2Week 3Week 4
WKY Control 350 ± 15348 ± 12352 ± 14349 ± 16351 ± 13
SHR Control 380 ± 18382 ± 16385 ± 19388 ± 17390 ± 20
Nifenalol Low Dose 381 ± 17360 ± 15352 ± 14345 ± 16340 ± 15
Nifenalol High Dose 382 ± 16345 ± 14330 ± 16320 ± 15310 ± 17
Positive Control 380 ± 18350 ± 15335 ± 17325 ± 16315 ± 18

*p<0.05 compared to SHR Control. Data are presented as Mean ± SEM.

Table 3: Terminal Invasive Hemodynamic Parameters after 4 Weeks of Treatment

ParameterWKY ControlSHR ControlNifenalol Low DoseNifenalol High DosePositive Control
Mean Arterial Pressure (mmHg) 95 ± 4155 ± 6130 ± 5115 ± 6118 ± 7
Heart Rate (bpm) 345 ± 12385 ± 15335 ± 13305 ± 14310 ± 16

*p<0.05 compared to SHR Control. Data are presented as Mean ± SEM.

Conclusion

The provided application notes and protocols offer a comprehensive guide for investigating the antihypertensive properties of this compound in a rat model of hypertension. The use of spontaneously hypertensive rats, coupled with both non-invasive and invasive blood pressure monitoring, allows for a robust evaluation of the compound's efficacy. The illustrative data and signaling pathway diagrams further aid in understanding the expected outcomes and the underlying mechanism of action. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines.

References

Application Notes and Protocols for Studying Drug-Induced Arrhythmias with Nifenalol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifenalol (B107672) hydrochloride is a β-adrenergic receptor antagonist that has been identified as a tool for studying the mechanisms of drug-induced cardiac arrhythmias. Its utility in this field stems from its ability to induce early afterdepolarizations (EADs), which are known precursors to potentially fatal arrhythmias such as Torsades de Pointes (TdP). This document provides detailed application notes and experimental protocols for utilizing nifenalol hydrochloride as a model compound to investigate pro-arrhythmic events in various preclinical settings.

Nifenalol's primary mechanism of pro-arrhythmia involves the induction of EADs, an effect that can be reversed by the sodium channel blocker tetrodotoxin (B1210768). This suggests a significant role of the late sodium current in its arrhythmogenic activity. As a β-blocker, its effects can be studied in the context of adrenergic stimulation to dissect the interplay between β-adrenergic signaling and arrhythmogenesis.

Data Presentation

While specific quantitative data for this compound's effects on various cardiac ion channels and action potential parameters are not widely available in publicly accessible literature, the following tables provide a framework for organizing and presenting such data when obtained experimentally. The expected qualitative effects based on its known pro-arrhythmic mechanism are indicated.

Table 1: Electrophysiological Effects of this compound on Cardiac Action Potential

ParameterSpecies/Cell TypeConcentration RangeExpected Effect
Action Potential Duration at 90% Repolarization (APD90)Guinea Pig Purkinje Fibers(To be determined)Prolongation
Early Afterdepolarizations (EADs)Guinea Pig Purkinje Fibers(To be determined)Induction
Resting Membrane PotentialGuinea Pig Purkinje Fibers(To be determined)No significant change
Action Potential AmplitudeGuinea Pig Purkinje Fibers(To be determined)No significant change
Maximum Upstroke Velocity (Vmax)Guinea Pig Purkinje Fibers(To be determined)Potential decrease

Table 2: Inhibitory Concentrations (IC50) of this compound on Cardiac Ion Channels

Ion ChannelExpression SystemIC50 Value
hERG (IKr)(To be determined)(To be determined)
Nav1.5 (Peak INa)(To be determined)(To be determined)
Nav1.5 (Late INa)(To be determined)(To be determined)
Cav1.2 (ICa,L)(To be determined)(To be determined)

Signaling Pathways and Experimental Workflows

Nifenalol-Induced Early Afterdepolarizations

The induction of EADs by this compound is a key aspect of its pro-arrhythmic potential. The following diagram illustrates the proposed signaling pathway leading to EAD formation.

Proposed Mechanism of Nifenalol-Induced EADs Nifenalol This compound Beta_Blockade β-Adrenergic Receptor Blockade Nifenalol->Beta_Blockade Na_Channel Modulation of Late Sodium Current (INa-L) Nifenalol->Na_Channel APD_Prolongation Action Potential Duration Prolongation Na_Channel->APD_Prolongation EAD Early Afterdepolarizations (EADs) APD_Prolongation->EAD Arrhythmia Triggered Arrhythmias (e.g., Torsades de Pointes) EAD->Arrhythmia TTX Tetrodotoxin TTX->Na_Channel Blocks

Caption: Proposed mechanism of nifenalol-induced early afterdepolarizations.

Experimental Workflow for In Vitro Electrophysiology

The following workflow outlines the key steps for assessing the pro-arrhythmic potential of this compound using isolated cardiac preparations.

In Vitro Electrophysiology Workflow A Isolate Cardiac Tissue (e.g., Guinea Pig Purkinje Fibers) B Mount Tissue in Organ Bath and Perfuse with Tyrode's Solution A->B C Record Baseline Action Potentials (Microelectrode Technique) B->C D Administer Increasing Concentrations of this compound C->D E Record Changes in Action Potential Parameters (APD, EADs) D->E F Data Analysis and Concentration-Response Curves E->F G Optional: Co-administration with Tetrodotoxin to Confirm Mechanism E->G

Caption: Workflow for in vitro assessment of nifenalol's pro-arrhythmic effects.

Experimental Protocols

Protocol 1: Induction of Early Afterdepolarizations in Isolated Guinea Pig Purkinje Fibers

Objective: To induce and record EADs in response to this compound in a classic in vitro model of arrhythmogenesis.

Materials:

  • Adult guinea pig heart

  • Tyrode's solution (composition in mM: NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.42, NaHCO3 12, Glucose 5.5; gassed with 95% O2 / 5% CO2)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Tetrodotoxin (TTX) stock solution (optional)

  • Glass microelectrodes (filled with 3 M KCl)

  • Microelectrode amplifier and data acquisition system

  • Tissue bath with temperature control (36-37°C) and stimulation electrodes

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved institutional animal care and use committee protocols.

    • Rapidly excise the heart and place it in cold, oxygenated Tyrode's solution.

    • Dissect a free-running Purkinje fiber from the ventricle.

    • Mount the Purkinje fiber in a tissue bath continuously perfused with oxygenated Tyrode's solution at 36-37°C.

  • Electrophysiological Recording:

    • Pace the Purkinje fiber at a constant cycle length (e.g., 2000 ms) using external stimulating electrodes.

    • Impale a cell with a glass microelectrode to record transmembrane action potentials.

    • Allow the preparation to equilibrate and record stable baseline action potentials for at least 30 minutes.

  • Drug Application:

    • Prepare a series of working concentrations of this compound by diluting the stock solution in Tyrode's solution.

    • Begin by perfusing the tissue with the lowest concentration of nifenalol.

    • Record action potentials for at least 20-30 minutes at each concentration to allow for steady-state effects.

    • Incrementally increase the concentration of nifenalol, recording the effects at each step. Monitor for the appearance of EADs on the action potential plateau or during repolarization.

  • Confirmation of Mechanism (Optional):

    • After inducing stable EADs with nifenalol, co-perfuse the tissue with an effective concentration of tetrodotoxin (e.g., 1 µM).

    • Observe and record the effect of TTX on the nifenalol-induced EADs. A suppression or elimination of EADs would support the involvement of the late sodium current.

  • Data Analysis:

    • Measure the following parameters from the recorded action potentials:

      • Resting membrane potential (RMP)

      • Action potential amplitude (APA)

      • Maximum upstroke velocity (Vmax)

      • Action potential duration at 50% and 90% repolarization (APD50, APD90)

      • Presence and amplitude of EADs.

    • Plot the changes in these parameters as a function of nifenalol concentration.

Protocol 2: Assessment of Nifenalol's Pro-arrhythmic Potential in Langendorff-Perfused Rabbit Heart

Objective: To evaluate the arrhythmogenic effects of this compound in an ex vivo whole-heart model.

Materials:

  • Adult New Zealand White rabbit

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11; gassed with 95% O2 / 5% CO2)

  • This compound stock solution

  • Langendorff perfusion system

  • ECG recording electrodes and amplifier

  • Intraventricular balloon for measuring left ventricular pressure (optional)

  • Pacing electrodes

Methodology:

  • Heart Preparation and Perfusion:

    • Humanely euthanize a rabbit according to approved institutional protocols.

    • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

    • Retrogradely perfuse the heart with oxygenated Krebs-Henseleit solution at a constant pressure and temperature (37°C).

  • Baseline Recordings:

    • Place ECG electrodes on the surface of the heart to record a pseudo-ECG.

    • If using, insert an intraventricular balloon to measure left ventricular developed pressure (LVDP) and heart rate.

    • Allow the heart to stabilize for at least 30 minutes, recording baseline ECG and hemodynamic parameters.

    • Pace the heart at a constant cycle length if the intrinsic rate is unstable.

  • Drug Infusion:

    • Infuse this compound into the perfusion line at increasing concentrations.

    • Maintain each concentration for a sufficient duration (e.g., 15-20 minutes) to achieve a steady-state effect.

    • Continuously monitor the ECG for changes in QT interval, heart rate, and the occurrence of arrhythmias (e.g., ventricular tachycardia, Torsades de Pointes).

  • Data Analysis:

    • Measure the heart rate-corrected QT interval (QTc) using a species-appropriate correction formula (e.g., Bazett's or Fridericia's).

    • Quantify the incidence and duration of any observed arrhythmias.

    • Analyze changes in hemodynamic parameters if recorded.

    • Plot the dose-response relationship for QTc prolongation and arrhythmia induction.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the mechanisms of drug-induced arrhythmias, particularly those mediated by the induction of early afterdepolarizations. The protocols outlined in this document provide a foundation for researchers to explore its pro-arrhythmic effects in established preclinical models. Further characterization of its interactions with specific cardiac ion channels will enhance its utility as a reference compound in cardiac safety pharmacology.

Troubleshooting & Optimization

Solubility issues with Nifenalol hydrochloride in PBS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with Nifenalol hydrochloride in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound, also known as INPEA, is a β-adrenergic receptor antagonist.[1][2] It is commonly used in research to study conditions like irregular heartbeat and high blood pressure.[1][3] It is typically supplied as a crystalline solid.[2]

Q2: I'm having trouble dissolving this compound directly in PBS. Is this expected?

While this compound is reported to be soluble in PBS (pH 7.2) at concentrations up to 10 mg/mL, researchers may experience difficulty due to factors like dissolution rate, compound purity, and the specific composition of the PBS buffer.[2] Direct dissolution in aqueous buffers can be slow. A common and highly recommended practice is to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final concentration in PBS.

Q3: What are the recommended solvents for creating a this compound stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is a highly recommended solvent for preparing stock solutions due to the compound's high solubility in it.[2][3] Other organic solvents can also be used, but the solubility may be lower.[2]

Q4: What factors can influence the solubility and stability of this compound in my experimental buffer?

Several factors can affect the solubility of your compound:

  • pH: As a hydrochloride salt of an amine, the solubility of Nifenalol is pH-dependent. The protonated salt form is more soluble in acidic to neutral solutions. A significant increase in pH towards alkaline conditions could cause the compound to convert to its less soluble free base form, leading to precipitation.[4]

  • Temperature: For many compounds, solubility increases with temperature. Gentle warming can aid dissolution.[5][6]

  • Buffer Composition: High concentrations of certain ions in your buffer, such as phosphate, could potentially interact with the compound and reduce its solubility.[4]

  • Concentration: Exceeding the solubility limit in the final aqueous solution will cause the compound to precipitate.

Q5: My solution appears cloudy or has visible precipitate after diluting the DMSO stock into PBS. What should I do?

This indicates that the solubility limit of this compound in your final PBS solution has been exceeded. See the Troubleshooting Guide below for steps to resolve this issue.

Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

SolventConcentrationNotesSource
PBS (pH 7.2) 10 mg/mL-[2]
DMSO 30 mg/mL - 250 mg/mLUltrasonic assistance may be needed for higher concentrations.[2][3]
Water 50 mg/mLUltrasonic assistance may be needed.[3]
DMF 30 mg/mL-[2]
Ethanol 5 mg/mL-[2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes.[3] Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the stock solution in small aliquots at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[1][3]

Protocol 2: Preparation of a Working Solution in PBS

  • Buffer Preparation: Prepare your sterile PBS solution and bring it to the desired experimental temperature.

  • Dilution: While vortexing the PBS, add the required volume of the this compound DMSO stock solution drop-by-drop. This gradual addition helps prevent localized high concentrations that can lead to precipitation.

  • Final Concentration: Ensure the final concentration of DMSO in your working solution is minimal (typically <0.5%) to avoid solvent effects on your experiment.

  • Final Check: After mixing, visually inspect the solution for any signs of precipitation or cloudiness. The solution should be clear.

Troubleshooting Guide

G start Start: Solubility Issue (Precipitation/Cloudiness in PBS) check_stock Is the stock solution in organic solvent clear? start->check_stock remake_stock Action: Remake stock solution. Ensure complete dissolution (use sonication). check_stock->remake_stock No check_final_conc Is the final concentration in PBS too high? check_stock->check_final_conc Yes remake_stock->start Retry lower_conc Action: Lower the final working concentration. Refer to solubility data. check_final_conc->lower_conc Yes check_dmso_conc Is the final DMSO concentration >1%? check_final_conc->check_dmso_conc No success Success: Clear Solution lower_conc->success higher_stock Action: Prepare a more concentrated stock to reduce the volume added to PBS. check_dmso_conc->higher_stock Yes check_mixing Was the stock added quickly to PBS? check_dmso_conc->check_mixing No higher_stock->success slow_add Action: Add stock solution drop-by-drop to vigorously vortexing PBS. check_mixing->slow_add Yes check_temp Was the PBS cold? check_mixing->check_temp No slow_add->success warm_pbs Action: Use room temperature or 37°C PBS for dilution. check_temp->warm_pbs Yes check_temp->success No, still issues? Consider buffer components. warm_pbs->success

Caption: Troubleshooting workflow for this compound precipitation.

Visualized Protocols and Pathways

Experimental Workflow for Solution Preparation

G cluster_stock Step 1: Stock Solution Preparation cluster_working Step 2: Working Solution Preparation weigh Weigh Nifenalol HCl Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex & Sonicate add_dmso->dissolve store Aliquot & Store at -80°C dissolve->store add_stock Add Stock Drop-by-Drop store->add_stock Dilute prep_pbs Prepare PBS (Room Temp) vortex_pbs Vortex PBS prep_pbs->vortex_pbs vortex_pbs->add_stock final_sol Final Working Solution add_stock->final_sol

Caption: Workflow for preparing this compound solutions.

Signaling Pathway: β-Adrenergic Receptor Antagonism

G cluster_membrane Cell Membrane agonist Agonist (e.g., Epinephrine) receptor β-Adrenergic Receptor (GPCR) agonist->receptor:f0 Binds & Activates antagonist Nifenalol HCl antagonist->receptor:f0 Binds & Blocks g_protein Gs Protein (Inactive) receptor->g_protein Activates g_protein_active Gs Protein (Active) ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Increased Heart Rate) pka->response Phosphorylates Targets

Caption: Nifenalol blocks the β-adrenergic signaling cascade.

References

Nifenalol hydrochloride degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of Nifenalol Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure of this compound, which contains a secondary amine, a secondary alcohol, and an aromatic ether, the primary degradation pathways are expected to be oxidation and hydrolysis. Photolytic and thermal degradation may also occur under specific conditions. While specific degradation products for this compound are not extensively documented in publicly available literature, analogous compounds suggest potential transformations.

  • Oxidation: The secondary amine can be oxidized to form N-oxides or hydroxylamines. The secondary alcohol moiety could be oxidized to a ketone. These reactions can be initiated by atmospheric oxygen, peroxides present in excipients, or metal ion catalysis.[1][2][3][4]

  • Hydrolysis: Although generally stable, the ether linkage could potentially undergo hydrolysis under extreme acidic or basic conditions, leading to cleavage of the molecule.

  • Photodegradation: Exposure to UV or visible light may lead to the formation of photolytic degradants. The extent and nature of this degradation depend on the wavelength and intensity of the light source.[5][6][7][8]

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to a complex mixture of degradation products.[9][10][11][12][13]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and integrity of this compound, it should be stored in a well-closed container, protected from light, and stored in a cool, dry place. Specific recommendations are summarized in the table below.

Q3: How can I monitor the degradation of this compound in my samples?

A3: A stability-indicating analytical method is crucial for monitoring degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for separating and quantifying the parent drug from its degradation products.[14][15] The development of such a method typically involves forced degradation studies to generate potential degradants and ensure the method can resolve them from the intact drug.

Q4: What is a forced degradation study and why is it necessary?

A4: A forced degradation or stress study is designed to intentionally degrade the drug substance under more severe conditions than it would typically encounter during storage.[16][17][18][19] These studies are essential for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Developing and validating a stability-indicating analytical method.

  • Understanding the intrinsic stability of the molecule.

Typical stress conditions include exposure to acid, base, oxidation, heat, and light.[20]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Sample degradation1. Review sample handling and storage procedures. 2. Ensure the analytical method is stability-indicating. 3. Perform co-injection with a known standard of this compound to confirm the main peak. 4. If new peaks are observed, consider performing forced degradation studies to identify potential degradation products.
Loss of potency in the drug substance Improper storage conditions (exposure to heat, light, or humidity)1. Verify storage conditions against the recommended guidelines (see Table 1). 2. Check the integrity of the container closure system. 3. Analyze a retain sample that has been stored under ideal conditions for comparison.
Discoloration of the powder Photodegradation or oxidative degradation1. Protect the material from light at all stages of handling and storage. 2. Consider using an inert atmosphere (e.g., nitrogen) during handling and for headspace in the storage container to minimize oxidation.
Inconsistent results in stability studies Non-homogeneity of the sample, variability in stress conditions, or analytical method issues.1. Ensure proper mixing and sampling techniques. 2. Tightly control the parameters of the stability chambers (temperature, humidity, light intensity). 3. Validate the analytical method for precision, accuracy, and robustness.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated) or Controlled Room Temperature (20-25°C)To minimize thermal degradation. The optimal temperature should be determined by long-term stability studies.
Humidity < 60% Relative HumidityTo prevent hydrolytic degradation and physical changes to the powder.
Light Protect from lightTo prevent photolytic degradation. Store in amber-colored containers or in the dark.
Atmosphere Well-closed container; consider inert atmosphere for long-term storageTo prevent oxidation.

Table 2: Typical Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M to 1 M HCl2 hours to 7 days
Base Hydrolysis 0.1 M to 1 M NaOH2 hours to 7 days
Oxidation 3% to 30% H₂O₂24 hours to 7 days
Thermal Degradation 60°C to 80°C24 hours to 14 days
Photostability ICH Q1B guidelines: Overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²Variable

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of this compound powder in a petri dish.

    • Expose the powder to 80°C in a calibrated oven for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation (Solid State):

    • Place a thin layer of this compound powder in a petri dish.

  • Expose the sample to light in a photostability chamber according to ICH Q1B guidelines.[5][6]

    • Simultaneously, keep a control sample in the dark.

    • After the exposure, dissolve both the exposed and control samples in a suitable solvent and analyze by HPLC.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Visualizations

Nifenalol This compound Oxidation Oxidation (e.g., H₂O₂) Nifenalol->Oxidation Secondary Amine/Alcohol Hydrolysis Hydrolysis (Acid/Base) Nifenalol->Hydrolysis Ether Linkage Photolysis Photolysis (UV/Vis Light) Nifenalol->Photolysis Thermal Thermal Stress (Heat) Nifenalol->Thermal N_Oxide N-Oxide Derivative Oxidation->N_Oxide Ketone Ketone Derivative Oxidation->Ketone Cleavage_Products Ether Cleavage Products Hydrolysis->Cleavage_Products Photodegradants Photodegradants Photolysis->Photodegradants Thermal_Degradants Thermal Degradants Thermal->Thermal_Degradants

Caption: Potential degradation pathways of this compound.

start Start: Nifenalol HCl Sample stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress sampling Sample at Time Points stress->sampling analysis HPLC Analysis sampling->analysis data Data Evaluation: - Identify Degradation Products - Determine Degradation Rate analysis->data end End: Stability Profile data->end

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Optimizing Nifenalol Hydrochloride for EAD Induction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Nifenalol hydrochloride in cardiac electrophysiology studies. This guide provides detailed information, troubleshooting advice, and experimental protocols to assist you in optimizing this compound concentrations for the induction of Early Afterdepolarizations (EADs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in EAD induction studies?

Nifenalol is a non-selective beta-adrenergic receptor blocker that also possesses intrinsic sympathomimetic activity (ISA).[1][2][3][4] This dual action means that while it can block the effects of potent beta-agonists like norepinephrine, it can also partially activate beta-adrenergic receptors itself.[1][5][6] This partial agonist property can be leveraged to modulate cardiac action potentials and, under specific conditions, induce EADs for research purposes.

Q2: How does Nifenalol's intrinsic sympathomimetic activity contribute to EAD formation?

The partial beta-adrenergic agonist activity of Nifenalol can lead to a modest stimulation of the same signaling pathways as full agonists like isoproterenol.[7] This includes the activation of Gs-proteins, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP can then modulate key ion channels involved in cardiac repolarization, such as the L-type calcium channels (ICa,L) and the delayed rectifier potassium channels (IKs and IKr). An increase in inward calcium current or a decrease in outward potassium current can prolong the action potential duration, creating a window for the reactivation of L-type calcium channels and the generation of EADs.[8]

Q3: What is the optimal concentration range for this compound to induce EADs?

Currently, there is a lack of published data specifically defining an optimal concentration range of this compound for EAD induction. As with any pharmacological agent, the effective concentration will be highly dependent on the experimental model (e.g., specific cell type, tissue preparation) and conditions. Therefore, it is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

Q4: Can this compound be used in combination with other agents to induce EADs?

Yes, it is common practice in EAD research to use a combination of agents to achieve the desired effect. For instance, beta-agonists are often used in conjunction with agents that further reduce the repolarization reserve, such as those that block potassium channels or enhance calcium currents (e.g., Bay K 8644).[9] If Nifenalol alone does not consistently induce EADs, a combination approach may be more successful.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No EADs are observed after Nifenalol application. - Concentration is too low: The partial agonist effect may not be sufficient to alter ion channel function significantly. - Repolarization reserve is too high: The intrinsic outward currents of the cell preparation may be too robust to allow for sufficient action potential prolongation. - Drug stability/activity issue: The this compound solution may have degraded.- Perform a dose-response study: Systematically increase the concentration of Nifenalol. - Reduce repolarization reserve: Consider co-application with a low concentration of a potassium channel blocker (e.g., E-4031 to block IKr). - Prepare fresh drug solutions: Ensure proper storage and handling of this compound.
EADs are inconsistent or only appear sporadically. - Sub-optimal concentration: The concentration may be at the threshold for EAD induction. - Variability in cell health/batches: Different batches of isolated cardiomyocytes can have varying electrophysiological properties. - Fluctuations in experimental conditions: Changes in temperature, perfusion rate, or pacing frequency can affect EAD susceptibility.- Fine-tune the Nifenalol concentration: Test slightly higher or lower concentrations around the initial effective dose. - Use cells from the same isolation: For a given set of experiments, use cells from a single isolation to minimize biological variability. - Maintain stable experimental conditions: Ensure consistent temperature, perfusion, and pacing throughout the experiment.
Cell death or significant changes in baseline action potential morphology are observed. - Concentration is too high: Excessive beta-adrenergic stimulation can lead to calcium overload and cytotoxicity. - Solvent toxicity: If a solvent other than water or saline is used, it may have detrimental effects on the cells.- Reduce the Nifenalol concentration: Use the lowest effective concentration that induces EADs. - Perform a solvent control: Ensure that the concentration of the solvent used does not affect cell viability or electrophysiology.
Action potential duration is prolonged, but no EADs occur. - Insufficient ICa,L reactivation: The degree of action potential prolongation may not be sufficient to allow for the reactivation of L-type calcium channels.- Enhance ICa,L: Consider co-application with a calcium channel agonist like Bay K 8644.[9] - Further prolong the action potential: A slight increase in Nifenalol concentration or the addition of a potassium channel blocker may be necessary.

Quantitative Data

As there is limited direct quantitative data for this compound in EAD induction, the following table provides data for the well-characterized beta-agonist, Isoproterenol, which can serve as a reference for designing your experiments.

Agent Concentration Cell/Tissue Type Observed Effect on EADs Reference
Isoproterenol & Bay K 8644100 nM & 50 nMRabbit Ventricular MyocytesInduction of EADs[9]
IsoproterenolNot SpecifiedGuinea Pig Ventricular MyocytesUsed in simulations to induce EADs[8]

Experimental Protocols

Protocol 1: Induction of EADs in Isolated Ventricular Myocytes

This protocol provides a general framework for inducing EADs using a beta-adrenergic agent with intrinsic sympathomimetic activity like Nifenalol.

1. Cell Preparation:

  • Isolate ventricular myocytes from the desired animal model (e.g., rabbit, guinea pig) using established enzymatic digestion protocols.
  • Allow the cells to stabilize in a Tyrode's solution at room temperature for at least 1 hour before use.

2. Electrophysiological Recording:

  • Use the whole-cell patch-clamp technique to record action potentials in current-clamp mode.
  • Maintain the bath temperature at 35-37°C.
  • Use a pacing protocol with a relatively slow cycle length (e.g., 2-4 seconds) to promote EAD formation.

3. Drug Application:

  • Prepare a stock solution of this compound in distilled water or saline.
  • Establish a stable baseline recording of the action potential for several minutes.
  • Begin perfusion with a low concentration of Nifenalol (e.g., 100 nM) and monitor for changes in action potential duration and the appearance of EADs.
  • If no effect is observed after 5-10 minutes, incrementally increase the concentration (e.g., 500 nM, 1 µM, 5 µM, 10 µM) until EADs are consistently induced or signs of toxicity appear.

4. Data Analysis:

  • Measure the action potential duration at 90% repolarization (APD90).
  • Quantify the incidence and amplitude of EADs at each concentration.
  • Plot a dose-response curve to determine the optimal concentration for EAD induction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Analysis cell_isolation Isolate Ventricular Myocytes stabilization Stabilize Cells in Tyrode's Solution cell_isolation->stabilization patch_clamp Whole-Cell Patch-Clamp stabilization->patch_clamp pacing Pace Cells (Slow Cycle Length) patch_clamp->pacing baseline Record Baseline Action Potential pacing->baseline drug_application Perfuse with Nifenalol HCl (Dose-Response) baseline->drug_application observe_eads Monitor for EADs drug_application->observe_eads measure_apd Measure APD90 observe_eads->measure_apd quantify_eads Quantify EAD Incidence & Amplitude measure_apd->quantify_eads dose_response Plot Dose-Response Curve quantify_eads->dose_response

Experimental workflow for EAD induction.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_effect Cellular Effect nifenalol Nifenalol HCl beta_receptor β-Adrenergic Receptor nifenalol->beta_receptor Partial Agonist g_protein Gs Protein beta_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to l_type_ca L-type Ca²⁺ Channel (ICa,L) apd_prolongation Action Potential Duration Prolongation l_type_ca->apd_prolongation k_channel K⁺ Channel (IKs) k_channel->apd_prolongation atp ATP pka Protein Kinase A (PKA) camp->pka Activates pka->l_type_ca Phosphorylates (↑ ICa,L) pka->k_channel Phosphorylates (↓ IKs) ead Early Afterdepolarization (EAD) apd_prolongation->ead Promotes

Nifenalol EAD induction signaling pathway.

References

Technical Support Center: Nifenalol Hydrochloride Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of nifenalol (B107672) hydrochloride in aqueous solutions. Due to limited publicly available stability data specific to nifenalol hydrochloride, this guide incorporates principles from general pharmaceutical stability testing and data from structurally related beta-blockers to provide a comprehensive framework for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?

A1: The stability of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] It is crucial to evaluate the impact of each of these factors to determine optimal storage and handling conditions.

Q2: How can I establish a stability-indicating analytical method for this compound?

A2: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[3] For this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method is a suitable approach.[4] The development of such a method typically involves forced degradation studies to generate potential degradation products and ensure the method can resolve them from the parent drug.[5]

Q3: What are the expected degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, related beta-blockers can undergo hydrolysis of ether or amide groups and oxidation.[1][6] For instance, ethereal compounds can be susceptible to cleavage in strongly acidic solutions.[7] Photodegradation is also a potential pathway that should be investigated.[1]

Q4: What are the recommended storage conditions for aqueous solutions of this compound?

A4: Based on general recommendations for similar compounds, aqueous solutions of this compound should be protected from light and stored at controlled room temperature or refrigerated conditions, depending on the desired shelf-life. The optimal pH for stability should be determined through pH-rate profile studies.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Rapid loss of this compound potency in solution. 1. Inappropriate pH: The solution pH may be promoting hydrolysis. 2. Exposure to Light: Photodegradation may be occurring. 3. High Temperature: Thermal degradation is accelerating.1. Conduct a pH-rate profile study to identify the pH of maximum stability. Buffer the solution accordingly. 2. Store the solution in amber vials or protect it from light. 3. Store the solution at a lower temperature (e.g., 2-8°C) and perform stability studies to confirm shelf-life.
Appearance of unknown peaks in HPLC chromatogram during stability testing. 1. Degradation Products: These are likely degradation products of this compound. 2. Interaction with Excipients: If formulated, the API may be interacting with other components.1. Perform peak purity analysis to confirm if the main peak is spectrally pure. Attempt to identify the structure of the degradation products using techniques like LC-MS. 2. Conduct compatibility studies with individual excipients.
Poor reproducibility of stability data. 1. Inconsistent Storage Conditions: Variations in temperature, light exposure, or humidity. 2. Analytical Method Variability: Issues with the HPLC method, such as mobile phase preparation or column performance.1. Use calibrated stability chambers with tight environmental controls. 2. Validate the analytical method for robustness and ensure consistent execution of the protocol.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for developing and validating a stability-indicating method.[2] The following are general protocols that can be adapted for this compound. The goal is to achieve 5-20% degradation of the API.

Table 1: Illustrative Conditions for Forced Degradation Studies

Stress Condition Protocol
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and reflux for 8 hours.[2]
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and reflux for 8 hours.[2]
Oxidative Degradation Dissolve this compound in 3% hydrogen peroxide and store at room temperature for 24 hours.[1]
Thermal Degradation Store a solid sample of this compound at 80°C for 8 hours.[8]
Photodegradation Expose an aqueous solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Stability-Indicating RP-HPLC Method

The following is a starting point for developing a stability-indicating RP-HPLC method for this compound.

Table 2: Example RP-HPLC Method Parameters

Parameter Condition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water:Phosphoric Acid[4] (adjust ratio for optimal separation)
Flow Rate 1.0 mL/min
Detection Wavelength To be determined by UV-Vis scan of this compound
Injection Volume 20 µL
Column Temperature 30°C

Visualizations

Experimental_Workflow Experimental Workflow for this compound Stability Assessment cluster_0 Method Development cluster_1 Stability Study cluster_2 Data Analysis MD1 Develop RP-HPLC Method MD2 Forced Degradation Studies MD1->MD2 MD3 Method Validation (ICH Guidelines) MD2->MD3 SS1 Prepare Aqueous Solutions at Different pH MD3->SS1 SS2 Store under Various Conditions (Temp, Light) SS1->SS2 SS3 Sample at Predetermined Time Points SS2->SS3 DA1 Analyze Samples by Validated HPLC Method SS3->DA1 DA2 Quantify Nifenalol HCl and Degradation Products DA1->DA2 DA3 Determine Degradation Kinetics and Shelf-life DA2->DA3 Signaling_Pathway Hypothetical Beta-Adrenergic Signaling Pathway Nifenalol Nifenalol HCl BetaReceptor Beta-Adrenergic Receptor Nifenalol->BetaReceptor Antagonist GProtein G-protein BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

References

Technical Support Center: Troubleshooting Nifenalol Hydrochloride HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of Nifenalol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common issues encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

A typical starting point for reverse-phase HPLC analysis of this compound would involve a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water mixture, often with an acid additive to improve peak shape.[1]

Troubleshooting Guides

Below are common issues encountered during the HPLC separation of this compound, along with their potential causes and recommended solutions.

Issue 1: Peak Tailing

Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

Potential Causes and Solutions:

Peak tailing is a common issue when analyzing basic compounds like this compound.[2] It often results from secondary interactions between the analyte and the stationary phase.

Potential CauseRecommended Action & Parameter Adjustment
Secondary Silanol (B1196071) Interactions This compound, being a basic compound, can interact with acidic silanol groups on the silica-based column packing material. This is a frequent cause of peak tailing.[2] To mitigate this, try adjusting the mobile phase pH by adding a small amount of acid, such as phosphoric acid or formic acid, to suppress the ionization of the silanol groups.[3] A mobile phase pH of 2.5-3.5 is often effective.
Column Overload Injecting too much sample can lead to peak distortion, including tailing.[4] To check for this, dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.
Column Contamination or Degradation Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[4][5] Try flushing the column with a strong solvent, or if the problem persists, replace the column.
Issue 2: Peak Fronting

Question: I am observing peak fronting for my this compound standard. What is the likely reason?

Potential Causes and Solutions:

Peak fronting is less common than tailing but can still occur.

Potential CauseRecommended Action & Parameter Adjustment
Sample Overload Similar to peak tailing, injecting too high a concentration of the analyte can cause fronting.[6] Dilute the sample and re-inject to see if the peak shape becomes more symmetrical.
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[4] Whenever possible, dissolve your this compound standard in the mobile phase itself.
Column Collapse A physical collapse of the column bed at the inlet can lead to peak fronting or splitting.[4] This is a serious issue that usually requires column replacement.
Issue 3: Split Peaks

Question: My this compound peak is appearing as a split or double peak. How can I troubleshoot this?

Potential Causes and Solutions:

Split peaks can be caused by a disruption in the sample path.[3]

Potential CauseRecommended Action & Parameter Adjustment
Partially Blocked Frit or Tubing A blockage in the column inlet frit or connecting tubing can cause the sample to travel through different paths, resulting in a split peak.[3] Try back-flushing the column (disconnected from the detector) or replacing the inlet frit.
Injector Issue A problem with the injector, such as a worn seal, can cause improper sample introduction and lead to peak splitting. Inspect and maintain the injector as per the manufacturer's guidelines.
Sample Degradation If the sample is unstable and degrading into a closely related compound, it could appear as a split or shoulder peak.[4] Ensure your sample is fresh and properly stored.
Issue 4: Broad Peaks

Question: The peak for this compound is broader than expected, leading to poor resolution. What should I investigate?

Potential Causes and Solutions:

Broad peaks can significantly reduce the sensitivity and accuracy of your analysis.[6][5]

Potential CauseRecommended Action & Parameter Adjustment
Large Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.[7] Use tubing with a small internal diameter and keep the lengths as short as possible.
Column Inefficiency A deteriorating column will result in broader peaks.[5] If you have a new, similar column, run the same analysis to see if the peak sharpens. If it does, the old column needs to be replaced.
Mobile Phase Flow Rate Too Low A very low flow rate can sometimes lead to increased diffusion and broader peaks.[8] Ensure your flow rate is optimal for the column dimensions.
Issue 5: Retention Time Shifts

Question: The retention time for this compound is inconsistent between injections. What could be causing this variability?

Potential Causes and Solutions:

Consistent retention times are crucial for reliable compound identification.

Potential CauseRecommended Action & Parameter Adjustment
Inconsistent Mobile Phase Composition If the mobile phase is prepared by a gradient pump, improper mixing can lead to retention time shifts.[7] Ensure the pump is working correctly and that the solvents are properly degassed. You can also try manually preparing the mobile phase to see if the problem resolves.
Fluctuating Column Temperature Changes in ambient temperature can affect retention times, especially for ionizable compounds.[8][9] Use a column oven to maintain a constant and stable temperature.
Column Equilibration The column may not be fully equilibrated with the mobile phase between injections, especially after a gradient run or when the mobile phase has been changed.[8] Ensure the column is equilibrated for a sufficient time before injecting the sample.

Experimental Protocol: HPLC Separation of this compound

This section provides a sample methodology for the HPLC analysis of this compound.

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (40:60, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 265 nm[10]
Sample Preparation Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.

Visual Troubleshooting Guides

The following diagrams provide a visual workflow for troubleshooting common HPLC issues.

HPLC_Troubleshooting_Workflow Start Problem Observed in Nifenalol Chromatogram IdentifyProblem Identify Specific Issue (e.g., Tailing, Split Peak) Start->IdentifyProblem CheckMethod Review HPLC Method Parameters (Mobile Phase, Flow Rate, etc.) IdentifyProblem->CheckMethod Method-Related? CheckHardware Inspect HPLC System Hardware (Pump, Injector, Column) IdentifyProblem->CheckHardware Hardware-Related? ConsultExpert Consult Senior Analyst or Instrument Vendor IdentifyProblem->ConsultExpert AdjustMethod Adjust Method Parameters (e.g., pH, Solvent Ratio) CheckMethod->AdjustMethod PerformMaintenance Perform System Maintenance (e.g., Flush Column, Change Seals) CheckHardware->PerformMaintenance AnalyzeResults Re-analyze Sample AdjustMethod->AnalyzeResults PerformMaintenance->AnalyzeResults AnalyzeResults->IdentifyProblem Unsuccessful ProblemSolved Problem Resolved AnalyzeResults->ProblemSolved Successful HPLC_Problem_Cause_Effect PeakTailing Peak Tailing PeakFronting Peak Fronting SplitPeaks Split Peaks BroadPeaks Broad Peaks RetentionShift Retention Time Shift SilanolInteractions Silanol Interactions (Nifenalol is basic) SilanolInteractions->PeakTailing ColumnOverload Column Overload ColumnOverload->PeakTailing ColumnOverload->PeakFronting ColumnIssues Column Degradation/ Contamination/Void ColumnIssues->PeakTailing ColumnIssues->SplitPeaks ColumnIssues->BroadPeaks SampleSolvent Sample Solvent Incompatibility SampleSolvent->PeakFronting SampleSolvent->SplitPeaks HardwareIssues Hardware Issues (Frit, Tubing, Injector) HardwareIssues->SplitPeaks ExtraColumnVol Extra-Column Volume ExtraColumnVol->BroadPeaks MobilePhaseInconsistency Mobile Phase Inconsistency MobilePhaseInconsistency->RetentionShift TemperatureFluctuation Temperature Fluctuation TemperatureFluctuation->RetentionShift

References

Technical Support Center: Minimizing Cytotoxicity of Nifenalol Hydrochloride In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity during in vitro experiments with Nifenalol hydrochloride. The information is designed to help identify potential causes of cell death and provide strategies for mitigation, ensuring more accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing higher-than-expected cytotoxicity in our cell line when treated with this compound. What are the potential causes?

A1: Unexpected cytotoxicity can stem from several factors. It is crucial to consider the following possibilities:

  • High Concentration: The concentration of this compound used may be supra-pharmacological for the specific cell line, leading to off-target effects and cell death.

  • Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at certain concentrations.

  • Compound Instability: this compound may be unstable in the cell culture medium, leading to the formation of cytotoxic degradation products.

  • Cell Line Sensitivity: The chosen cell line may be particularly sensitive to the effects of this compound or beta-blockers in general.

  • Experimental Conditions: Factors such as cell seeding density, incubation time, and media composition can all influence the observed cytotoxicity.[1]

Q2: What are the known mechanisms of cytotoxicity for beta-blockers that might be relevant to this compound?

A2: While specific data on this compound is limited, studies on other beta-blockers suggest several potential mechanisms of cytotoxicity:

  • Induction of Apoptosis: Some beta-blockers have been shown to induce programmed cell death (apoptosis) in various cell lines.[2][3] This can be mediated through the activation of caspases, a family of proteases central to the apoptotic pathway.[4]

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them can lead to oxidative stress and subsequent cell damage.[2][5] Some beta-blockers have been observed to increase ROS levels in vitro.[2]

  • Mitochondrial Dysfunction: Mitochondria are crucial for cell survival, and their impairment is a common mechanism of drug-induced toxicity.[6][7] Some cardiovascular medications, including certain beta-blockers, have been reported to affect mitochondrial function.[6]

Q3: How can we determine if the observed cytotoxicity is a true effect of this compound or an artifact of our experimental setup?

A3: To distinguish between a genuine cytotoxic effect and an experimental artifact, consider the following controls and validation steps:

  • Vehicle Control: Always include a control group treated with the same concentration of the solvent used to dissolve this compound. This will help determine the extent of solvent-induced toxicity.

  • Positive Control: Use a known cytotoxic compound to ensure that your assay is performing as expected.

  • Dose-Response Curve: Perform a concentration-response experiment to determine the concentration at which this compound induces a cytotoxic effect. A clear dose-dependent effect is indicative of a true biological response.[8]

  • Time-Course Experiment: Evaluate cytotoxicity at different time points to understand the kinetics of the cellular response.

  • Orthogonal Assays: Use multiple, distinct cytotoxicity assays to confirm your findings. For example, combine a metabolic assay (like MTT) with a membrane integrity assay (like LDH release) to get a more complete picture of cell health.[9]

Troubleshooting Guides

Guide 1: High Variability in Cytotoxicity Assay Results

Problem: Significant variability between replicate wells or experiments.

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Optimize and standardize the cell seeding density for your specific cell line and plate format.
Pipetting Errors Calibrate and regularly service pipettes. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.
Edge Effects Avoid using the outer wells of the plate, which are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.
Compound Precipitation Visually inspect wells for any precipitate after adding this compound. If precipitation occurs, consider adjusting the solvent, concentration, or using a solubilizing agent.
Guide 2: Unexpectedly Low or No Cytotoxicity Observed

Problem: this compound is not inducing the expected level of cytotoxicity.

Potential Cause Troubleshooting Steps
Sub-optimal Concentration Range Expand the concentration range of this compound tested to ensure you are capturing the full dose-response curve.
Insufficient Incubation Time Increase the duration of exposure to this compound. Some cytotoxic effects may only become apparent after longer incubation periods.
Compound Inactivity Verify the purity and activity of your this compound stock. Consider purchasing from a different supplier or performing analytical characterization.
High Cell Density An excessively high cell density can mask cytotoxic effects. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[10]
Serum Protein Binding Components in the serum of the cell culture medium can bind to the drug, reducing its effective concentration. Consider reducing the serum concentration or using serum-free media for the duration of the experiment, if appropriate for your cell line.[11]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a general framework for assessing cell viability based on the metabolic activity of the cells.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Include vehicle-only controls (medium with the same concentration of solvent used for the highest drug concentration).

    • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking for 10 minutes.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Caspase-3 Activity Assay

This protocol outlines a method to measure the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis:

    • After treating cells with this compound as described in the MTT protocol, collect the cells (including any floating cells) and wash with cold PBS.

    • Lyse the cells in a chilled lysis buffer on ice for 10-15 minutes.

    • Centrifuge the lysate at high speed to pellet the cell debris.

  • Caspase-3 Activity Measurement:

    • Transfer the supernatant (containing the protein lysate) to a new tube.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Add a caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Signal Detection:

    • Measure the absorbance (for colorimetric substrates) or fluorescence (for fluorogenic substrates) using a microplate reader.

    • The signal intensity is proportional to the caspase-3 activity in the sample.

Data Presentation

Table 1: Troubleshooting Common Artifacts in Cytotoxicity Assays

Artifact Potential Cause Recommended Solution
False Positive (Increased Cytotoxicity) Solvent toxicityInclude a vehicle control with the highest concentration of the solvent.
Compound precipitation interfering with readerVisually inspect wells for precipitate. If present, consider using a different assay or improving compound solubility.
ContaminationRegularly check cell cultures for microbial contamination.
False Negative (Decreased Cytotoxicity) High cell densityOptimize cell seeding density to ensure cells are in logarithmic growth phase.
Short incubation timePerform a time-course experiment to determine the optimal exposure duration.
Compound binding to plasticware or serum proteinsUse low-binding plates. Consider reducing serum concentration during the experiment.[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding prepare_nifenalol Prepare Nifenalol HCl Dilutions add_treatment Add Nifenalol HCl to Cells prepare_nifenalol->add_treatment incubate Incubate (24, 48, 72h) add_treatment->incubate add_reagent Add Cytotoxicity Reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent read_plate Read Plate incubate_reagent->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability plot_data Plot Dose-Response Curve calculate_viability->plot_data

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_stimulus Stimulus cluster_cellular_effects Potential Cellular Effects cluster_apoptosis Apoptosis Pathway nifenalol This compound ros Increased ROS nifenalol->ros mito_dys Mitochondrial Dysfunction nifenalol->mito_dys ros->mito_dys bax Bax/Bak Activation mito_dys->bax cyto_c Cytochrome c Release bax->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Putative signaling pathway for beta-blocker-induced apoptosis.

References

Technical Support Center: Nifenalol Hydrochloride Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nifenalol hydrochloride. The following information is designed to assist in the optimization of dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a pharmacological agent that acts as a beta-adrenergic receptor antagonist, commonly known as a beta-blocker.[1] Its primary mechanism of action involves competing with endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, for binding to beta-adrenergic receptors. This binding inhibits the downstream signaling pathways normally activated by these receptors.

Q2: Which signaling pathway is primarily affected by this compound?

A2: Nifenalol, as a beta-blocker, primarily antagonizes the activation of beta-adrenergic receptors, which are G protein-coupled receptors (GPCRs). Specifically, they block the Gs alpha subunit (Gαs) pathway. Activation of this pathway normally leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). By blocking this, Nifenalol prevents or reduces the downstream effects of cAMP, such as the activation of Protein Kinase A (PKA).

Q3: What are the key experimental assays to determine the dose-response curve of this compound?

A3: Two primary types of assays are used:

  • Competition Radioligand Binding Assays: These assays determine the binding affinity (Ki) of Nifenalol to beta-adrenergic receptors by measuring its ability to displace a radiolabeled ligand with known binding characteristics.

  • Functional Assays: These assays measure the inhibitory effect of Nifenalol on the cellular response to a beta-adrenergic agonist. A common method is to measure the inhibition of agonist-stimulated intracellular cyclic AMP (cAMP) accumulation. The half-maximal inhibitory concentration (IC50) is determined from these experiments.

Q4: What is a typical concentration range to use for generating a this compound dose-response curve?

A4: The appropriate concentration range depends on the specific assay and cell system. However, based on the known potencies of similar beta-blockers, a starting range of 10⁻¹⁰ M to 10⁻⁵ M is generally recommended for in vitro assays. It is crucial to perform a wide range of serial dilutions to capture the full sigmoidal dose-response curve.

Data Presentation

The following table summarizes representative quantitative data for beta-adrenergic receptor antagonists, which can be used as a reference for expected values in similar experimental setups.

ParameterValueCompoundReceptor SubtypeAssay Type
Ki ~5 nMPropranololBeta-1 AdrenergicRadioligand Binding
IC50 ~10 nMPropranololBeta-1 AdrenergiccAMP Inhibition
pA2 ~8.5AtenololBeta-1 AdrenergicFunctional Antagonism

Note: Specific experimental values for this compound can vary based on the cell line, radioligand, agonist, and other assay conditions. The values presented for other beta-blockers are for comparative purposes.

Experimental Protocols

Key Experiment 1: Competition Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for beta-adrenergic receptors.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture a cell line expressing the beta-adrenergic receptor of interest (e.g., CHO or HEK293 cells stably transfected with the human beta-1 or beta-2 adrenergic receptor).

    • Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-Dihydroalprenolol) to each well.

    • Add increasing concentrations of unlabeled this compound (competitor) to the wells.

    • To determine non-specific binding, add a high concentration of a potent, unlabeled beta-blocker (e.g., 10 µM propranolol) to a set of control wells.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter mat.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each Nifenalol concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the Nifenalol concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Key Experiment 2: Functional cAMP Inhibition Assay

Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced cAMP production.

Methodology:

  • Cell Culture:

    • Culture a suitable cell line expressing the target beta-adrenergic receptor in a 96-well plate and allow the cells to reach confluence.

  • Assay Procedure:

    • Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of a beta-adrenergic agonist (e.g., isoproterenol) that elicits a submaximal response (typically the EC80 concentration).

    • Include control wells with no Nifenalol (agonist only) and wells with neither agonist nor Nifenalol (basal).

    • Incubate for a time sufficient to allow for robust cAMP production (e.g., 10-15 minutes).

    • Lyse the cells to release the intracellular cAMP.

  • cAMP Detection:

    • Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Normalize the data to the response of the agonist-only control (100%) and the basal control (0%).

    • Plot the normalized response as a function of the logarithm of the Nifenalol concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Nifenalol Dose-Response start Start cell_prep Cell Culture & Membrane Prep start->cell_prep assay_setup Assay Setup: Radioligand + Nifenalol cell_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation separation Separation of Bound/Free incubation->separation detection Radioactivity Measurement separation->detection analysis Data Analysis: IC50 & Ki Calculation detection->analysis end End analysis->end

Caption: Workflow for determining Nifenalol's binding affinity.

G cluster_pathway Nifenalol Signaling Pathway Nifenalol Nifenalol Beta_Receptor Beta-Adrenergic Receptor Nifenalol->Beta_Receptor Blocks G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Agonist Agonist (e.g., Isoproterenol) Agonist->Beta_Receptor Activates

Caption: Nifenalol's inhibitory effect on the beta-adrenergic signaling cascade.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High non-specific binding in radioligand assay 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Hydrophobic interactions of the radioligand with filters or plasticware.1. Use a radioligand concentration at or below its Kd. 2. Increase the number and volume of washes with ice-cold buffer. 3. Pre-soak filters in polyethyleneimine (PEI) and use low-binding plates.
Poor signal-to-noise ratio in cAMP assay 1. Low receptor expression in the cell line. 2. Inefficient agonist stimulation. 3. High phosphodiesterase (PDE) activity degrading cAMP.1. Use a cell line with higher receptor expression or increase receptor expression through transfection. 2. Optimize agonist concentration and incubation time. 3. Include a PDE inhibitor, such as IBMX, in the assay buffer.
Inconsistent or non-sigmoidal dose-response curve 1. Inaccurate serial dilutions of Nifenalol. 2. Compound precipitation at high concentrations. 3. Cell viability issues at high Nifenalol concentrations.1. Carefully prepare fresh serial dilutions for each experiment. 2. Check the solubility of Nifenalol in the assay buffer and consider using a solubilizing agent if necessary. 3. Perform a cell viability assay in parallel with the dose-response experiment.
Shallow or steep Hill slope of the dose-response curve 1. Complex binding kinetics or multiple binding sites. 2. Allosteric modulation. 3. Assay artifacts.1. Ensure the assay has reached equilibrium. 2. Consider if Nifenalol exhibits non-competitive or allosteric antagonism. 3. Review the entire experimental protocol for potential sources of error.

References

Light sensitivity and handling of Nifenalol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the light sensitivity and proper handling of Nifenalol hydrochloride for researchers, scientists, and drug development professionals. The information is compiled from general best practices for similar compounds and should be supplemented with in-house stability studies for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry place in a tightly closed container.[1] It is crucial to protect it from sources of heat and ignition.[1] For specific temperature conditions, always refer to the manufacturer's certificate of analysis (CoA).[1]

Q2: Is this compound sensitive to light?

Q3: What are the signs of this compound degradation?

A3: Degradation of this compound may manifest as a change in physical appearance, such as discoloration (e.g., yellowing), or a decrease in potency and purity, which can be detected by analytical techniques like HPLC. The formation of degradation products can also be observed as new peaks in a chromatogram.

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: When handling this compound, appropriate personal protective equipment should be worn, including safety glasses, gloves, and a lab coat.[1] In cases of potential dust formation, a suitable respiratory protective device should be used.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of solid this compound. Exposure to light, heat, or incompatible materials.Store the compound in a tightly sealed, amber-colored vial in a cool, dark, and dry place. Avoid contact with strong oxidizing agents.[1]
Loss of potency or appearance of unknown peaks in HPLC analysis of a this compound solution. Degradation due to light exposure, improper pH, or elevated temperature.Prepare solutions fresh and protect them from light by using amber glassware or wrapping containers in aluminum foil. Ensure the pH of the solution is within a stable range for the molecule. Consider conducting forced degradation studies to identify potential degradants.
Inconsistent experimental results. Inconsistent handling and storage of this compound.Implement standardized procedures for handling and storing the compound, ensuring all lab members are trained on its light-sensitive nature. Always document storage conditions and preparation details.

Experimental Protocols

Photostability Testing of this compound (Forced Degradation)

This protocol outlines a general procedure for assessing the photostability of this compound in solution, based on ICH Q1B guidelines.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).
  • Prepare two sets of samples: one for light exposure and one as a dark control.
  • Transfer aliquots of the stock solution into clear and amber vials. The amber vials will serve as the dark control.

2. Light Exposure:

  • Place the clear vials in a photostability chamber equipped with a light source that provides both cool white fluorescent and near-UV lamps.
  • The recommended overall illumination should be not less than 1.2 million lux hours and the integrated near-UV energy should be not less than 200 watt hours/square meter.
  • Simultaneously, place the amber vials (dark control) in the same chamber, shielded from light (e.g., wrapped in aluminum foil).

3. Sample Analysis:

  • At specified time points (e.g., 0, 6, 12, 24 hours), withdraw samples from both the light-exposed and dark control vials.
  • Analyze the samples by a stability-indicating HPLC method.
  • Compare the chromatograms of the exposed samples to the dark control and the initial sample (time 0).
  • Assess for any decrease in the peak area of this compound and the appearance of new peaks, which would indicate degradation products.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Light Exposure cluster_analysis 3. Sample Analysis prep_stock Prepare Stock Solution (1 mg/mL Nifenalol HCl) prep_samples Aliquot into Clear Vials (Light Exposure) prep_stock->prep_samples prep_control Aliquot into Amber Vials (Dark Control) prep_stock->prep_control photostability_chamber Place in Photostability Chamber (ICH Q1B Conditions) prep_samples->photostability_chamber prep_control->photostability_chamber Shielded from light sampling Withdraw Samples at Time Points (0, 6, 12, 24h) photostability_chamber->sampling hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis data_comparison Compare Chromatograms: - Nifenalol Peak Area - Degradation Products hplc_analysis->data_comparison degradation_pathway Nifenalol This compound Degradant_A Photodegradation Product A (e.g., N-oxide) Nifenalol->Degradant_A Light (UV/Vis) Degradant_B Hydrolytic Degradation Product B Nifenalol->Degradant_B Water (Hydrolysis) Other_Degradants Other Minor Degradants Nifenalol->Other_Degradants Other Stressors (e.g., Heat, Oxidation)

References

Validation & Comparative

A Comparative Guide: Nifenalol Hydrochloride vs. Propranolol in Cardiac Action Potential Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological effects of nifenalol (B107672) hydrochloride and propranolol (B1214883) on cardiac action potentials, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the distinct properties of these two beta-adrenergic blocking agents.

Introduction

Nifenalol and propranolol are both non-selective beta-adrenergic receptor antagonists. Propranolol is a well-characterized compound widely used as a reference in cardiovascular research and clinical practice. Nifenalol, while also a beta-blocker, has been subject to less extensive investigation regarding its specific effects on cardiac action potential parameters. This guide aims to collate and compare the available data on their respective impacts on the electrophysiology of the heart.

Mechanism of Action at a Glance

Both nifenalol and propranolol exert their primary effect by blocking beta-adrenergic receptors, thereby antagonizing the effects of catecholamines like adrenaline and noradrenaline on the heart. This blockade leads to a reduction in heart rate and myocardial contractility. However, at higher concentrations, some beta-blockers, including propranolol, exhibit additional electrophysiological effects independent of their beta-blocking activity, often referred to as "quinidine-like" or membrane-stabilizing effects. These effects are attributed to the blockade of cardiac sodium channels. Propranolol is known to lack intrinsic sympathomimetic activity (ISA), meaning it does not partially activate beta-receptors. The ISA status of nifenalol and its contribution to its electrophysiological profile remains a key point of comparison.

Quantitative Comparison of Electrophysiological Effects

The following tables summarize the available quantitative data on the effects of nifenalol hydrochloride and propranolol on key cardiac action potential parameters.

Table 1: Effect on Maximum Upstroke Velocity (Vmax) of the Cardiac Action Potential in Guinea Pig Papillary Muscle

DrugConcentration (mol/L)Change in VmaxReference
Nifenalol10⁻⁵-15.9 ± 1.8%[1]
3 x 10⁻⁵-31.3 ± 2.4%[1]
10⁻⁴-51.8 ± 3.1%[1]
Propranolol3 x 10⁻⁶-14.5 ± 1.5%[1]
10⁻⁵-28.9 ± 2.2%[1]
3 x 10⁻⁵-47.6 ± 3.5%[1]

Data presented as mean ± S.E.M. Vmax is an indicator of the initial rapid depolarization phase of the cardiac action potential, primarily mediated by the influx of sodium ions.

Table 2: General Electrophysiological Effects of Propranolol

ParameterEffect at Low Concentrations (Beta-Blockade)Effect at High Concentrations (Membrane-Stabilizing)References
Action Potential Duration (APD)Minimal direct effectShortening[2]
Maximum Upstroke Velocity (Vmax)No significant direct effectDecrease[2]
Heart RateDecreaseFurther Decrease[3]
AV ConductionSlowedFurther Slowing[3]

Experimental Protocols

A detailed understanding of the methodologies employed in the cited studies is crucial for the interpretation of the data.

Measurement of Maximum Upstroke Velocity (Vmax) in Guinea Pig Papillary Muscle (Sada et al., 1986)
  • Tissue Preparation: Papillary muscles were isolated from the right ventricles of guinea pigs.

  • Experimental Setup: The preparations were mounted in an organ bath and superfused with Tyrode's solution at a constant temperature.

  • Stimulation: The muscles were stimulated at a frequency of 1 Hz using square-wave pulses delivered via platinum electrodes.

  • Action Potential Recording: Intracellular action potentials were recorded using glass microelectrodes filled with 3 M KCl.

  • Vmax Measurement: The maximum upstroke velocity of the action potential was electronically differentiated from the action potential signal.

  • Drug Application: Nifenalol and propranolol were added to the superfusing solution at the concentrations specified in Table 1.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway affected by beta-blockers and a general workflow for cardiac action potential studies.

Beta_Adrenergic_Signaling cluster_cell Cardiac Myocyte Beta_Receptor β-Adrenergic Receptor G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Increases Catecholamines Catecholamines (Adrenaline, Noradrenaline) Catecholamines->Beta_Receptor Binds and Activates Beta_Blocker Nifenalol or Propranolol Beta_Blocker->Beta_Receptor Blocks Binding

Beta-Adrenergic Receptor Signaling Pathway

Experimental_Workflow A Isolate Cardiac Tissue (e.g., Papillary Muscle) B Mount in Organ Bath with Physiological Solution A->B C Stimulate Electrically at a Fixed Frequency B->C D Record Baseline Action Potentials C->D E Introduce Drug (Nifenalol or Propranolol) D->E F Record Action Potentials in the Presence of the Drug E->F G Analyze Action Potential Parameters (Vmax, APD, etc.) F->G

General Workflow for Cardiac Action Potential Recording

Discussion and Conclusion

The available data indicates that both nifenalol and propranolol exhibit a concentration-dependent depressant effect on the maximum upstroke velocity (Vmax) of the cardiac action potential in guinea pig papillary muscle. This suggests that both drugs possess membrane-stabilizing or "quinidine-like" properties, likely through the blockade of fast sodium channels. Based on the study by Sada et al. (1986), propranolol appears to be more potent in this regard, achieving a similar level of Vmax depression at a lower concentration than nifenalol.

Propranolol's effects are concentration-dependent, with beta-blockade being the primary mechanism at lower concentrations and direct membrane effects becoming more prominent at higher concentrations, leading to a shortening of the action potential duration.

A significant limitation in this comparison is the lack of comprehensive data for nifenalol's effects on other critical action potential parameters such as APD, resting membrane potential, and action potential amplitude. Further research is required to fully characterize the electrophysiological profile of nifenalol and to elucidate the potential role of intrinsic sympathomimetic activity in its mechanism of action.

For researchers and drug development professionals, this guide highlights the known similarities and differences between nifenalol and propranolol. While both are effective beta-blockers, their potency in modulating cardiac sodium channels appears to differ. A more complete understanding of nifenalol's electrophysiological properties is necessary for a thorough comparative assessment.

References

A Comparative Analysis of (R)-Nifenalol and (S)-Nifenalol: Unraveling Stereoselectivity in Beta-Adrenergic Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nifenalol (B107672), a non-selective β-adrenergic receptor antagonist, exists as two stereoisomers, (R)-Nifenalol and (S)-Nifenalol. As with many chiral drugs, the pharmacological activity of nifenalol is stereoselective, with one enantiomer exhibiting significantly greater potency than the other. This guide provides a comprehensive comparison of the activity of (R)- and (S)-Nifenalol, supported by experimental data, to elucidate the importance of stereochemistry in its interaction with β-adrenergic receptors.

Quantitative Comparison of Receptor Antagonism

The antagonistic potencies of (R)-Nifenalol and (S)-Nifenalol have been determined in functional pharmacological assays on isolated guinea-pig tissues. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is a standard measure of antagonist potency. A higher pA2 value indicates greater potency.

The following table summarizes the pA2 values for the (−) and (+) enantiomers of nifenalol against isoprenaline-induced responses in guinea-pig left atria (predominantly β1-adrenoceptors) and trachea (predominantly β2-adrenoceptors). It is important to note that for many β-blockers, the (-) enantiomer corresponds to the (S)-configuration and the (+) enantiomer to the (R)-configuration.

EnantiomerTissueReceptor SubtypepA2 Value[1]
(−)-NifenalolGuinea-pig left atriaβ17.92
(+)-NifenalolGuinea-pig left atriaβ15.62
(−)-NifenalolGuinea-pig tracheaβ27.55
(+)-NifenalolGuinea-pig tracheaβ25.37

These data clearly demonstrate that (−)-Nifenalol is significantly more potent than (+)-Nifenalol in antagonizing both β1- and β2-adrenergic receptors. The difference in potency between the two enantiomers is approximately 200-fold at the β1-receptor and over 150-fold at the β2-receptor. This pronounced stereoselectivity highlights the critical role of the chiral center in the interaction of nifenalol with its target receptors.

Signaling Pathways and Experimental Workflow

The interaction of (R)- and (S)-Nifenalol with β-adrenergic receptors modulates downstream signaling pathways. A simplified representation of this interaction and the experimental workflow to determine antagonist potency are illustrated below.

G Signaling Pathway of β-Adrenergic Receptor Antagonism cluster_receptor Cell Membrane β-AR β-Adrenergic Receptor G_Protein Gs Protein β-AR->G_Protein Activates Agonist Agonist (e.g., Isoprenaline) Agonist->β-AR Activates Antagonist (R)- or (S)-Nifenalol Antagonist->β-AR Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Bronchodilation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Simplified signaling cascade following β-adrenergic receptor activation and its inhibition by Nifenalol enantiomers.

G Experimental Workflow for Determining Antagonist Potency (pA2) Tissue_Prep Isolated Tissue Preparation (e.g., Guinea-pig atria or trachea) Incubation Incubation with varying concentrations of Antagonist ((R)- or (S)-Nifenalol) Tissue_Prep->Incubation Agonist_Addition Cumulative addition of Agonist (e.g., Isoprenaline) Incubation->Agonist_Addition Response_Measurement Measurement of physiological response (e.g., Heart rate, Muscle relaxation) Agonist_Addition->Response_Measurement Data_Analysis Construction of concentration-response curves and Schild plot analysis to determine pA2 Response_Measurement->Data_Analysis

Caption: General workflow for the functional pharmacological assay used to determine the pA2 values of Nifenalol enantiomers.

Experimental Protocols

The determination of the antagonistic activity of (R)- and (S)-Nifenalol involves functional pharmacological assays on isolated tissues. A general protocol for such an experiment is outlined below.

Isolated Tissue Preparation and Functional Assay

1. Tissue Dissection and Preparation:

  • Guinea-pigs are euthanized by a humane method.

  • For β1-adrenoceptor studies, the heart is excised, and the left atrium is dissected and mounted in an organ bath.

  • For β2-adrenoceptor studies, a segment of the trachea is dissected and prepared as a tracheal chain or strip and mounted in an organ bath.

  • The organ baths contain a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

2. Equilibration and Baseline Measurement:

  • The tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes).

  • During equilibration, the physiological salt solution is changed regularly.

  • A baseline recording of the tissue's activity (e.g., atrial contraction rate or tracheal muscle tone) is established.

3. Antagonist Incubation:

  • A specific concentration of the antagonist ((R)-Nifenalol or (S)-Nifenalol) is added to the organ bath.

  • The tissue is incubated with the antagonist for a predetermined time (e.g., 30-60 minutes) to allow for receptor binding to reach equilibrium.

4. Cumulative Concentration-Response Curve to Agonist:

  • A β-adrenergic agonist, typically isoprenaline, is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous concentration has stabilized.

  • The response of the tissue (e.g., increase in heart rate or relaxation of tracheal muscle) is recorded for each agonist concentration.

5. Data Analysis:

  • Concentration-response curves for the agonist are plotted in the absence and presence of different concentrations of the antagonist.

  • The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated.

  • A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

  • The pA2 value is determined as the x-intercept of the Schild plot where the slope is not significantly different from unity.

Conclusion

The experimental evidence unequivocally demonstrates the stereoselective nature of Nifenalol's interaction with β-adrenergic receptors. The (−)-enantiomer, corresponding to the (S)-configuration, is substantially more potent as a β-blocker than the (+)- or (R)-enantiomer. This significant difference in activity underscores the importance of considering stereochemistry in drug design and development. For researchers and clinicians, this knowledge is crucial for understanding the pharmacological profile of nifenalol and for the rational development of more selective and effective β-adrenergic receptor modulators. The use of the pure, more active (S)-enantiomer could potentially offer a better therapeutic index by reducing the dose required for efficacy and minimizing off-target effects that might be associated with the less active (R)-enantiomer.

References

A Comparative Guide to Nifenalol Hydrochloride and Other Beta-Blockers for Hypertension Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Nifenalol hydrochloride and other widely researched beta-blockers—propranolol (B1214883), atenolol (B1665814), and metoprolol (B1676517)—for the study of hypertension. Due to the limited availability of recent research data on this compound, this document focuses on providing a framework for comparison, detailing the established properties of well-characterized beta-blockers and outlining the necessary experimental protocols for their evaluation.

Mechanism of Action: Beta-Adrenergic Receptor Blockade

Beta-blockers exert their antihypertensive effects primarily by antagonizing the effects of catecholamines (epinephrine and norepinephrine) at β-adrenergic receptors. This blockade leads to a reduction in cardiac output, inhibition of renin release from the kidneys, and a decrease in sympathetic outflow from the central nervous system. The differential affinity of these drugs for β1 and β2 receptor subtypes determines their cardioselectivity and side-effect profiles.

Signaling Pathway of Beta-Blockers

The following diagram illustrates the generalized signaling pathway affected by beta-blockers.

BetaBlocker_Pathway cluster_cell Cardiomyocyte / Juxtaglomerular Cell cluster_drug Drug Action Epi Epinephrine / Norepinephrine BetaReceptor β-Adrenergic Receptor (β1 or β2) Epi->BetaReceptor Binds to G_Protein Gs Protein BetaReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates Renin_Release Renin Release (Juxtaglomerular Cells) G_Protein->Renin_Release cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Heart_Effects Increased Heart Rate & Contractility Ca_Influx->Heart_Effects BetaBlocker Beta-Blocker (e.g., Nifenalol HCl) BetaBlocker->BetaReceptor Blocks

Caption: Generalized signaling pathway of beta-adrenergic receptor activation and its inhibition by beta-blockers.

Comparative Pharmacological Data

A direct quantitative comparison of this compound with other beta-blockers is challenging due to the scarcity of publicly available data for Nifenalol. The following tables summarize the available data for propranolol, atenolol, and metoprolol.

Table 1: Beta-Adrenergic Receptor Selectivity
Compoundβ1 Affinity (Ki/IC50, nM)β2 Affinity (Ki/IC50, nM)Selectivity (β1 vs. β2)Reference
Nifenalol HCl Data not availableData not availableData not available
Propranolol HCl ~1-5~1-5Non-selective[1][2]
Atenolol ~170 - 219~430 - 1640β1-selective (~35-fold)[3][4][5]
Metoprolol ~20 - 50~600 - 1000β1-selective (~30-fold)[3][6][7]

Note: Affinity values can vary depending on the experimental conditions and tissue/cell types used.

Table 2: Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
CompoundDose RangeRoute of AdministrationObserved Effect on Blood Pressure (BP)Reference
Nifenalol HCl Data not availableData not availableData not available
Propranolol HCl 10-20 mg/kg/dayOralVariable reduction in BP; may inhibit the development of hypertension.[8][9][8][9]
Atenolol 25 mg/kg/dayOralAttenuated the increase in BP by approximately 30 mmHg over 14 weeks.[10][10]
Metoprolol 5-160 mg/kg/dayOral / s.c.Dose-dependent reduction in BP.[8][11][8][11]

Experimental Protocols for Antihypertensive Drug Evaluation

To facilitate comparative research, this section outlines a standard experimental workflow for assessing the antihypertensive properties of a test compound like this compound against established beta-blockers.

Experimental Workflow for In Vivo Antihypertensive Studies

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Spontaneously Hypertensive Rats - SHR) Acclimatization Acclimatization Period (1-2 weeks) Animal_Model->Acclimatization Baseline_BP Baseline Blood Pressure Measurement (e.g., Tail-cuff method) Acclimatization->Baseline_BP Grouping Randomize animals into groups: - Vehicle Control - Nifenalol HCl (various doses) - Propranolol HCl - Atenolol - Metoprolol Baseline_BP->Grouping Drug_Admin Administer compounds (e.g., oral gavage) for a defined period (e.g., 4 weeks) Grouping->Drug_Admin BP_Monitoring Monitor Blood Pressure and Heart Rate regularly Drug_Admin->BP_Monitoring Terminal_Exp Terminal Experiments: - Direct arterial cannulation for continuous BP recording - Blood and tissue collection BP_Monitoring->Terminal_Exp Data_Analysis Statistical Analysis of BP data (e.g., ANOVA) Terminal_Exp->Data_Analysis Biochemical_Assays Biochemical Assays: - Plasma renin activity - Catecholamine levels Data_Analysis->Biochemical_Assays Histopathology Histopathological examination of heart and kidneys Biochemical_Assays->Histopathology

Caption: A typical experimental workflow for evaluating antihypertensive agents in a rat model.

Detailed Methodologies

1. Animal Model:

  • Strain: Spontaneously Hypertensive Rats (SHR) are a widely accepted model for essential hypertension. Age-matched Wistar-Kyoto (WKY) rats should be used as normotensive controls.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

2. Blood Pressure Measurement:

  • Non-invasive: The tail-cuff method is suitable for repeated measurements of systolic blood pressure in conscious rats throughout the study.

  • Invasive: For terminal experiments, direct measurement of arterial blood pressure via cannulation of the carotid or femoral artery provides continuous and more accurate data.

3. Drug Administration:

  • Route: Oral gavage is a common route for administering test compounds to ensure accurate dosing.

  • Vehicle: The choice of vehicle should be inert and not affect blood pressure. A common vehicle is a 0.5% solution of carboxymethyl cellulose (B213188) in water.

  • Dose-response: A dose-response study should be conducted for this compound to determine its effective dose range.[11][12][13]

4. Receptor Binding Assays:

  • To determine the β1 and β2 receptor selectivity of this compound, competitive radioligand binding assays should be performed using cell membranes expressing human β1 and β2 adrenergic receptors.

  • Radioligand: A non-selective radiolabeled antagonist such as [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol can be used.

  • Procedure: Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor (Nifenalol HCl, propranolol, atenolol, metoprolol). The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • Data Analysis: The IC50 values are converted to affinity constants (Ki) using the Cheng-Prusoff equation. The ratio of Ki values for β2 and β1 receptors indicates the selectivity.

Logical Framework for Comparative Evaluation

The following diagram outlines the logical steps for a comprehensive comparison of this compound with other beta-blockers.

Comparison_Logic cluster_pharma In Vitro Studies cluster_invivo In Vivo Studies (SHR model) cluster_safety Safety Assessment Start Start: Define Research Question Pharmacological_Characterization Pharmacological Characterization Start->Pharmacological_Characterization In_Vivo_Efficacy In Vivo Efficacy Assessment Start->In_Vivo_Efficacy Safety_Profile Safety and Side Effect Profiling Start->Safety_Profile Receptor_Binding Determine β1/β2 Receptor Binding Affinities (Ki) Pharmacological_Characterization->Receptor_Binding Dose_Response Establish Dose-Response Relationship for BP lowering In_Vivo_Efficacy->Dose_Response Acute_Toxicity Acute Toxicity Studies Safety_Profile->Acute_Toxicity Comparative_Analysis Comparative Analysis Conclusion Conclusion: Select most promising candidate for further development Comparative_Analysis->Conclusion Functional_Assays Functional Assays (e.g., cAMP accumulation) Receptor_Binding->Functional_Assays Functional_Assays->Comparative_Analysis Hemodynamic_Effects Assess Hemodynamic Effects (Heart Rate, Cardiac Output) Dose_Response->Hemodynamic_Effects Hemodynamic_Effects->Comparative_Analysis Off_Target_Effects Evaluate Off-Target Effects (e.g., bronchoconstriction) Acute_Toxicity->Off_Target_Effects Off_Target_Effects->Comparative_Analysis

Caption: Logical framework for the comparative evaluation of novel beta-blockers.

Conclusion and Future Directions

While this compound is classified as a beta-adrenergic receptor antagonist, a comprehensive, data-driven comparison with established beta-blockers is currently hindered by the lack of available preclinical and clinical data. To rigorously evaluate its potential as an antihypertensive agent, further research is required to determine its receptor selectivity profile and its in vivo efficacy and safety. The experimental protocols and comparative framework provided in this guide offer a roadmap for such investigations. Researchers in drug development are encouraged to generate and publish this foundational data to enable a thorough assessment of this compound's therapeutic potential relative to current standards of care.

References

Validating Beta-Blocker Efficacy: A Comparative Guide to Calcium Imaging Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy of Beta-Blockers on Intracellular Calcium

The following table summarizes the effects of different beta-blockers on key parameters of intracellular calcium handling in cardiomyocytes, as determined by calcium imaging studies. This data provides a baseline for understanding how these agents modulate cardiac myocyte function.

Beta-BlockerCell TypeCalcium Transient AmplitudeSarcoplasmic Reticulum (SR) Ca2+ LeakSpontaneous Ca2+ Release EventsCitation(s)
Propranolol Hippocampal NeuronsInduces an increase in cytoplasmic free calciumNot ReportedNot Reported[1][2]
Metoprolol (B1676517) Rabbit CardiomyocytesAttenuates the decrease in failing heartsPrevents increase in failing heartsNot Reported[3][4]
Nebivolol HEK293 cells, Mouse CardiomyocytesNo significant effect on fractional Ca2+ releaseSuppresses store overload-induced Ca2+ release (SOICR)Significantly reduces the frequency of spontaneous Ca2+ waves[5][6][7]
Nifenalol hydrochloride Data Not AvailableData Not AvailableData Not AvailableData Not Available

Note: The data for Propranolol is from neuronal cells and may not directly translate to cardiomyocytes, but it highlights its potential to modulate intracellular calcium. The absence of data for this compound underscores the need for further research to characterize its effects on calcium signaling.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for assessing beta-blocker efficacy using calcium imaging in isolated cardiomyocytes.

Isolation of Cardiomyocytes
  • Animal Model: Adult male New Zealand white rabbits are commonly used.

  • Anesthesia and Heart Excision: Rabbits are anesthetized, and hearts are rapidly excised and mounted on a Langendorff apparatus.

  • Perfusion and Digestion: The heart is perfused with a calcium-free buffer to wash out blood, followed by perfusion with a collagenase-containing solution to digest the extracellular matrix.

  • Cell Dissociation and Collection: The digested ventricular tissue is minced and gently agitated to release individual cardiomyocytes. The cells are then filtered and collected by centrifugation.

  • Calcium Reintroduction: The isolated myocytes are gradually re-exposed to physiological calcium concentrations.

Calcium Imaging Protocol
  • Dye Loading: Isolated cardiomyocytes are incubated with a fluorescent calcium indicator dye, such as Fluo-3/AM or Fluo-4 AM, which can cross the cell membrane.[4][8] Once inside the cell, esterases cleave the AM group, trapping the dye in the cytoplasm.

  • Experimental Setup: The dye-loaded cells are placed in a perfusion chamber on the stage of a confocal laser scanning microscope.

  • Drug Application: A baseline recording of calcium transients is obtained. Subsequently, the cells are perfused with a solution containing the beta-blocker of interest (e.g., Metoprolol, Nebivolol) at a specified concentration.

  • Image Acquisition: The cells are field-stimulated to elicit action potentials and subsequent calcium transients. Line-scan images are acquired to measure the temporal and spatial characteristics of the intracellular calcium changes.

  • Data Analysis: The fluorescence intensity is measured over time to determine parameters such as the amplitude of the calcium transient, the decay rate (indicative of calcium reuptake), and the frequency and amplitude of spontaneous calcium release events (calcium sparks or waves).[7]

Signaling Pathways and Visualization

Beta-blockers primarily exert their effects by antagonizing the binding of catecholamines to beta-adrenergic receptors. This action modulates downstream signaling cascades that control intracellular calcium levels.

Canonical Gs-PKA Signaling Pathway

The canonical pathway involves the activation of Gs protein, leading to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA then phosphorylates several key proteins involved in calcium handling, including L-type calcium channels and ryanodine (B192298) receptors, leading to increased calcium influx and release from the sarcoplasmic reticulum. Beta-blockers inhibit this pathway by preventing the initial receptor activation.

Caption: Canonical β-adrenergic signaling pathway.

Non-Canonical β-Arrestin-Mediated Signaling

Some beta-blockers, like carvedilol (B1668590) and propranolol, have been shown to act as "biased agonists," activating a G protein-independent pathway involving β-arrestin.[1][2] This pathway can also lead to changes in intracellular calcium, highlighting the complexity of beta-blocker pharmacology.

Beta_Arrestin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Beta_Blocker Biased Agonist (e.g., Propranolol) Beta_AR β-Adrenergic Receptor Beta_Blocker->Beta_AR Binds to Beta_Arrestin β-Arrestin Beta_AR->Beta_Arrestin Recruits ERK ERK1/2 Beta_Arrestin->ERK Activates Downstream Downstream Effectors ERK->Downstream Ca_Signaling Modulation of Ca2+ Signaling Downstream->Ca_Signaling

Caption: β-arrestin-mediated signaling by biased agonists.

References

Nifenalol Hydrochloride: A Comparative Analysis of its Cross-reactivity with Adrenergic and Other Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nifenalol hydrochloride, a notable beta-adrenergic receptor antagonist, has been a subject of pharmacological interest primarily for its cardiovascular effects. This guide provides a comprehensive comparison of Nifenalol's interaction with its primary target receptors and explores its cross-reactivity with other receptor systems. The information presented herein is supported by experimental data to aid researchers in understanding its selectivity profile and potential off-target effects.

Executive Summary

Nifenalol is classified as a non-selective β-adrenergic receptor antagonist, exhibiting affinity for both β1 and β2 subtypes. Its antagonistic properties are stereoselective, with the (-)-enantiomer being significantly more potent than the (+)-enantiomer. While its primary mechanism of action involves the blockade of β-adrenergic receptors, a thorough understanding of its interaction with a broader range of receptors is crucial for a complete pharmacological assessment. This guide synthesizes available data on its binding affinities and functional antagonism, providing a comparative overview to inform future research and drug development endeavors.

Comparative Receptor Binding Affinity of Nifenalol

The binding affinity of Nifenalol and its stereoisomers for β-adrenergic receptors has been characterized through functional antagonism studies. The following table summarizes the apparent antagonist potencies (pA2 values) of the enantiomers of Nifenalol against isoprenaline-induced responses in various rat tissues, which are representative of different β-adrenoceptor populations.

Tissue (Rat)Predominant ReceptorNifenalol EnantiomerpA2 Value
Right Atrium (Chronotropy)β1(-)-Nifenalol7.53
(+)-Nifenalol5.49
Diaphragm (Relaxation)β2(-)-Nifenalol7.00
(+)-Nifenalol5.00
Adipose Tissue (Lipolysis)β1(-)-Nifenalol7.31
(+)-Nifenalol5.44

Data derived from Harms HH, et al. Life Sci. 1977.

The data clearly indicates that (-)-Nifenalol is substantially more potent than (+)-Nifenalol at both β1 and β2-adrenoceptors. The pA2 values suggest that (-)-Nifenalol has a slightly higher affinity for β1-adrenoceptors (found in the right atrium and adipose tissue) compared to β2-adrenoceptors (predominant in the diaphragm).

Currently, there is a lack of comprehensive publicly available data detailing the cross-reactivity profile of this compound against a wider panel of G-protein coupled receptors (GPCRs), including other adrenergic receptor subtypes (e.g., α-adrenergic receptors) and receptors for other neurotransmitters such as serotonin (B10506) and dopamine. Further screening assays are necessary to fully elucidate its selectivity and potential off-target interactions.

Signaling Pathways and Experimental Workflow

To understand the functional consequences of Nifenalol's receptor antagonism and the methods used to determine its pharmacological properties, the following diagrams illustrate the canonical β-adrenergic signaling pathway and a typical experimental workflow for determining antagonist potency.

G_protein_signaling cluster_membrane Cell Membrane Agonist Agonist β-AR β-Adrenergic Receptor Agonist->β-AR Binds G_Protein Gαs Gβγ β-AR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Nifenalol Nifenalol Nifenalol->β-AR Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Substrates experimental_workflow Start Start Tissue_Prep Isolated Tissue Preparation (e.g., Rat Atrium, Diaphragm) Start->Tissue_Prep Equilibration Tissue Equilibration in Organ Bath Tissue_Prep->Equilibration Antagonist_Incubation Incubation with various concentrations of Nifenalol Equilibration->Antagonist_Incubation Agonist_Addition Cumulative addition of Agonist (e.g., Isoprenaline) Antagonist_Incubation->Agonist_Addition Response_Measurement Measure Physiological Response (e.g., Heart Rate, Muscle Tension) Agonist_Addition->Response_Measurement Data_Analysis Construct Dose-Response Curves and perform Schild Analysis Response_Measurement->Data_Analysis pA2_Determination Determine pA2 value Data_Analysis->pA2_Determination End End pA2_Determination->End

A Comparative Guide to Sotalol and Nifenalol in Arrhythmia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Sotalol and Nifenalol, focusing on their performance in arrhythmia models. While extensive data is available for Sotalol, a well-established antiarrhythmic agent, information regarding Nifenalol's efficacy and electrophysiological effects in arrhythmia models is notably scarce in publicly available literature. This document summarizes the existing data, highlighting the well-documented properties of Sotalol and the current knowledge gaps for Nifenalol.

Executive Summary

Sotalol is a unique antiarrhythmic drug with a dual mechanism of action, functioning as both a non-selective beta-adrenergic blocker (Vaughan-Williams Class II) and a potassium channel blocker (Vaughan-Williams Class III). This dual action contributes to its effectiveness in treating a variety of supraventricular and ventricular arrhythmias. Its primary electrophysiological effect is the prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP), which is a key factor in its antiarrhythmic efficacy. However, this QT-prolonging effect also carries a risk of proarrhythmia, most notably Torsades de Pointes (TdP).

Nifenalol is identified primarily as a beta-adrenergic receptor blocker. Limited information suggests it may have proarrhythmic effects by inducing Early Afterdepolarizations (EADs). Crucially, there is a lack of comprehensive studies evaluating Nifenalol's antiarrhythmic potential or directly comparing it to Sotalol in established arrhythmia models. Therefore, a direct, data-driven comparison of their antiarrhythmic efficacy is not currently possible.

Mechanism of Action and Signaling Pathways

Sotalol exerts its antiarrhythmic effects through two primary pathways:

  • Beta-Adrenergic Blockade (Class II Action): Sotalol non-selectively blocks β1 and β2 adrenergic receptors. This action antagonizes the effects of catecholamines (epinephrine and norepinephrine) on the heart, leading to a decrease in heart rate (negative chronotropy), reduced contractility (negative inotropy), and slowed atrioventricular (AV) nodal conduction.

  • Potassium Channel Blockade (Class III Action): Sotalol blocks the delayed rectifier potassium current (IKr), which is crucial for the repolarization phase of the cardiac action potential. This blockade prolongs the action potential duration and the effective refractory period in atrial and ventricular tissues.

Nifenalol is described as a beta-adrenergic receptor blocker. Its specific receptor subtype selectivity (β1 vs. β2) and its effects on other ion channels have not been well-documented in the context of arrhythmia. One source indicates that Nifenalol hydrochloride can induce Early Afterdepolarizations (EADs), a phenomenon linked to proarrhythmia. The mechanism for this potential proarrhythmic effect and whether it possesses any antiarrhythmic properties remains to be elucidated.

G cluster_sotalol Sotalol's Dual Mechanism of Action cluster_nifenalol Nifenalol's Postulated Mechanism Sotalol Sotalol Beta_Block β-Adrenergic Receptor Blockade (Class II) Sotalol->Beta_Block Inhibits K_Block Potassium Channel (IKr) Blockade (Class III) Sotalol->K_Block Inhibits Dec_HR Decreased Heart Rate Beta_Block->Dec_HR Dec_AV Decreased AV Conduction Beta_Block->Dec_AV Prolong_APD Prolonged Action Potential Duration K_Block->Prolong_APD Prolong_ERP Prolonged Effective Refractory Period K_Block->Prolong_ERP Antiarrhythmic Antiarrhythmic Effect Dec_HR->Antiarrhythmic Dec_AV->Antiarrhythmic Proarrhythmic Proarrhythmic Risk (Torsades de Pointes) Prolong_APD->Proarrhythmic Prolong_ERP->Antiarrhythmic Nifenalol Nifenalol Beta_Block_N β-Adrenergic Receptor Blockade Nifenalol->Beta_Block_N Inhibits EAD Induces Early Afterdepolarizations (EADs) Nifenalol->EAD Dec_HR_N Decreased Heart Rate Beta_Block_N->Dec_HR_N Proarrhythmic_N Potential Proarrhythmic Effect EAD->Proarrhythmic_N G cluster_workflow Typical Experimental Workflow for Antiarrhythmic Drug Evaluation Model Arrhythmia Model Selection (e.g., in vivo canine, ex vivo rabbit heart, isolated myocytes) Baseline Baseline Electrophysiological Recordings (ECG, MAPs, ERP) Model->Baseline Induction Arrhythmia Induction Protocol (e.g., programmed electrical stimulation, ischemia-reperfusion) Baseline->Induction Drug_Admin Drug Administration (Sotalol/Nifenalol at varying concentrations) Induction->Drug_Admin Post_Drug Post-Drug Electrophysiological Recordings Drug_Admin->Post_Drug Analysis Data Analysis (Comparison of pre- and post-drug parameters) Post_Drug->Analysis

A Comparative Analysis of Nifenalol Hydrochloride's Specificity for Beta-1 Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of Nifenalol hydrochloride's binding specificity for the beta-1 (β1) adrenergic receptor. To offer a comprehensive perspective, its performance is compared against established beta-blockers: the non-selective antagonist Propranolol (B1214883), and the cardioselective (β1-selective) antagonists Metoprolol and Atenolol. The data presented is compiled from historical in vitro functional assays and modern radioligand binding studies to provide a quantitative basis for comparison.

Quantitative Comparison of Beta-Adrenergic Receptor Affinity

The selectivity of a beta-blocker is a critical determinant of its therapeutic action and side-effect profile. Beta-1 receptors are predominantly located in the heart, where their blockade reduces heart rate and contractility.[1] Beta-2 (β2) receptors are found in the lungs and peripheral blood vessels; their blockade can lead to bronchoconstriction and vasoconstriction.[2] The following table summarizes the binding affinities (as pA2 or pKi values) of Nifenalol and comparator drugs for β1 and β2 receptors. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, a functional measure of affinity. The pKi is the negative logarithm of the inhibition constant (Ki), determined from radioligand binding assays. Higher values indicate greater binding affinity.

DrugReceptor SubtypepA₂ / pKi ValueSelectivity (β1 vs. β2)Reference Tissue/System
Nifenalol Beta-1 (β₁)8.2 (pA₂)Moderately β1-SelectiveRat Right Atrium
Beta-2 (β₂)7.1 (pA₂)~12.6-foldRat Diaphragm
Propranolol Beta-1 (β₁)8.6 (pKi)Non-selectiveHuman Atrium
Beta-2 (β₂)8.9 (pKi)~0.5-foldHuman Atrium
Metoprolol Beta-1 (β₁)7.73 (pKi)β1-SelectiveGuinea-Pig Left Ventricle
Beta-2 (β₂)6.28 (pKi)~28-foldGuinea-Pig Soleus Muscle
Atenolol Beta-1 (β₁)7.4 (pKB)β1-SelectiveHuman Heart
Beta-2 (β₂)6.0 (pKB)~25-foldHuman Heart

Data for Nifenalol is derived from functional studies on rat tissues as reported by Harms HH, et al. (1977). Data for comparator drugs is from various binding and functional studies on human and animal tissues.[3][4][5][6][7]

Experimental Protocols

The data presented in this guide are derived from established pharmacological assays. Understanding these methodologies is crucial for interpreting the results.

1. Functional Antagonism Assay (Schild Analysis for pA₂)

This classical pharmacological method was used to determine the pA₂ values for Nifenalol. It measures the functional consequence of receptor blockade.

  • Tissue Preparation: Isolated tissues rich in specific beta-receptor subtypes (e.g., rat right atrium for β1, rat diaphragm for β2) are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.[3]

  • Agonist Response: A cumulative concentration-response curve is generated for a beta-agonist (e.g., Isoprenaline), which stimulates the tissue to produce a measurable effect (e.g., increased heart rate in the atrium).

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., Nifenalol) for a set period to allow for equilibrium to be reached.

  • Shift in Agonist Response: A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist. The antagonist will shift the curve to the right.

  • Data Analysis: The magnitude of the rightward shift is used to calculate the pA₂ value using the Schild equation. This process is repeated with several antagonist concentrations to ensure the antagonism is competitive.

2. Radioligand Competition Binding Assay (for Ki)

This method directly measures the affinity of a drug for a receptor by quantifying its ability to displace a radioactively labeled ligand. This is the modern standard for determining binding affinity.

  • Membrane Preparation: Cell membranes are prepared from tissues or cultured cells expressing the target beta-receptor subtype (e.g., CHO cells transfected with human β1 or β2 receptors).[8][9]

  • Assay Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a radioligand (e.g., [¹²⁵I]-Pindolol) and varying concentrations of the unlabeled competitor drug (the "test compound").[9]

  • Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free, unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.[9]

  • Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor drug. A non-linear regression analysis is used to determine the IC₅₀ (the concentration of the drug that inhibits 50% of radioligand binding). The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[9]

Visualizing Pathways and Workflows

Beta-1 Adrenergic Receptor Signaling Pathway

The following diagram illustrates the canonical Gs-protein coupled signaling cascade activated by an agonist binding to the β1-adrenergic receptor, and the point of inhibition by an antagonist like Nifenalol.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular B1AR β1 Adrenergic Receptor Gs Gs Protein (α, β, γ subunits) B1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Norepinephrine) Agonist->B1AR Binds Antagonist Antagonist (Nifenalol) Antagonist->B1AR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., ↑ Heart Rate) PKA->Response Phosphorylates Targets

Caption: Beta-1 adrenergic receptor signaling pathway and antagonist action.

General Workflow for Radioligand Competition Binding Assay

This flowchart outlines the key steps involved in determining the binding affinity (Ki) of a test compound like this compound.

experimental_workflow arrow arrow prep 1. Membrane Preparation (from cells/tissues expressing β-receptors) incubate 2. Incubation - Membranes - Radioligand (fixed conc.) - Test Compound (varied conc.) prep->incubate separate 3. Separation (Rapid vacuum filtration to separate bound from free radioligand) incubate->separate count 4. Quantification (Scintillation counting of filter-trapped radioactivity) separate->count analyze 5. Data Analysis - Plot % inhibition vs. [Compound] - Calculate IC50 count->analyze convert 6. Ki Calculation (Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd)) analyze->convert

Caption: Workflow for determining antagonist binding affinity (Ki).

References

Safety Operating Guide

Navigating the Safe Disposal of Nifenalol Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Nifenalol (B107672) hydrochloride, a beta-adrenoceptor antagonist, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal, ensuring compliance with regulatory standards and fostering a secure laboratory environment.

Immediate Safety and Hazard Profile

Nifenalol hydrochloride is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance. Direct disposal into sanitary sewers or general waste streams is strictly prohibited[2]. All personnel handling this compound should be equipped with appropriate personal protective equipment (PPE), including gloves, and should work in a well-ventilated area or under a fume hood to avoid inhalation[3].

Quantitative Hazard Data

Hazard ClassificationGHS CodeDescriptionSource
Acute Oral ToxicityH302Harmful if swallowed.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, adhering to regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as state and local authorities[4][5].

1. Waste Collection and Segregation:

  • Designated Waste Container: Collect all this compound waste, including pure compound, contaminated solutions, and rinsates, in a dedicated, chemically compatible, and leak-proof container[5].

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound"[4][6]. The label should also include the date of accumulation and the specific hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").

  • Incompatible Materials: Do not mix this compound waste with other incompatible chemical waste streams.

2. Storage in a Satellite Accumulation Area (SAA):

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[4][6].

  • Containment: The SAA should have secondary containment to prevent spills from reaching drains[5].

  • Storage Limits: Adhere to the storage limits for SAAs, which is typically up to 55 gallons of waste[4].

3. Arranging for Professional Disposal:

  • Licensed Waste Hauler: The disposal of the accumulated hazardous waste must be handled by a licensed chemical waste disposal contractor[4].

  • EPA Identification: Your facility must have an EPA identification number for generating hazardous waste[5].

  • Documentation: Ensure all necessary paperwork and manifests are completed for the waste pickup, as required by your institution and the waste hauler.

4. Empty Container Disposal:

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent[2].

  • Rinsate Collection: The rinsate from this process is also considered hazardous waste and must be collected in the designated this compound waste container[2].

  • Final Disposal: After triple rinsing, the container can typically be disposed of as non-hazardous waste, but always check with your institution's environmental health and safety (EHS) office for specific guidelines.

Logical Workflow for Disposal

A Generate Nifenalol Hydrochloride Waste B Collect in Designated Hazardous Waste Container A->B G Properly Dispose of Triple-Rinsed Empty Containers A->G C Label Container Clearly: 'Hazardous Waste - Nifenalol HCl' B->C D Store in Satellite Accumulation Area (SAA) C->D E Schedule Pickup with Licensed Waste Hauler D->E F Complete Waste Manifest Documentation E->F H Waste Transported to Approved Disposal Facility F->H

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: This guide provides general procedures based on available safety data and standard laboratory practices. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the most current Safety Data Sheet (SDS) for this compound before handling and disposal. No specific experimental protocols for the chemical neutralization of this compound were found in the provided search results.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Nifenalol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Nifenalol hydrochloride. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination. The following step-by-step guidance outlines the necessary personal protective equipment (PPE), operational plans for handling and storage, and proper disposal methods.

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. It can also cause skin and eye irritation[2][3]. Therefore, stringent safety protocols are mandatory.

Hazard and Protection Summary

To ensure rapid access to critical safety information, the following table summarizes the hazards and the corresponding required personal protective equipment.

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Acute Oral Toxicity (Category 4) [1]Engineering controls (fume hood), Lab coat, Nitrile gloves, Safety glasses with side shields or goggles.
Skin Irritation [2][3]Lab coat, Impermeable gloves (e.g., Nitrile). Wash hands thoroughly after handling.
Serious Eye Irritation [2][3]Safety glasses with side shields or chemical safety goggles. Face shield if there is a splash hazard.
Acute and Chronic Aquatic Toxicity (Category 1) [1]Prevent release to the environment. All waste must be collected and disposed of as hazardous waste.
Potential Respiratory Irritation [3]Use in a well-ventilated area or with local exhaust ventilation (fume hood). For large quantities or potential for dust generation, a NIOSH-approved respirator may be necessary.

Operational Plan: From Receipt to Disposal

This section details the step-by-step procedures for safely handling this compound within a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Wear appropriate PPE (lab coat, gloves, eye protection) when handling the container.

  • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as oxidizing agents[4].

  • Keep the container tightly closed when not in use[3][4].

  • Ensure the storage area is accessible only to authorized personnel[5].

2. Handling and Use (Weighing and Preparing Solutions):

  • All handling of this compound powder should be conducted within a certified chemical fume hood to avoid inhalation of dust[5].

  • Before handling, ensure all necessary PPE is donned correctly. This includes a lab coat, two pairs of chemotherapy-grade gloves, and chemical safety goggles[6][7]. A face shield should be used if there is a risk of splashing.

  • Use dedicated equipment (spatulas, weigh boats) for handling this compound.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Do not eat, drink, or smoke in the area where this compound is handled[1][3].

  • Wash hands thoroughly with soap and water after handling is complete[1][4].

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][4].

  • Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with plenty of water[1]. If skin irritation occurs, seek medical advice[3][4].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][4].

  • Ingestion: If swallowed, rinse the mouth with water. Call a poison control center or doctor immediately for treatment advice[1][3]. Do not induce vomiting unless instructed to do so by medical personnel.

4. Spill Management:

  • Evacuate the area and prevent entry of unnecessary personnel.

  • Ensure adequate ventilation.

  • Wearing the prescribed PPE, including respiratory protection if necessary, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for hazardous waste disposal[4].

  • Clean the spill area thoroughly with a suitable detergent and water.

  • Do not allow the spilled material to enter drains or waterways.

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed container for hazardous liquid waste.

  • Empty Containers: Rinse empty containers three times with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the decontaminated container according to institutional guidelines.

  • General Disposal: All disposal must be in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash[1][4][8]. The preferred method for final disposal is through an approved waste disposal plant or incineration[4][9].

Workflow for Handling this compound

The following diagram outlines the logical flow for the safe handling and disposal of this compound.

G cluster_prep Preparation and Handling cluster_disposal Waste Management and Disposal cluster_emergency Emergency Response A Receive and Inspect Chemical B Don Personal Protective Equipment (PPE) (Lab Coat, Goggles, Double Gloves) A->B C Work in Fume Hood B->C D Weigh and Handle Nifenalol HCl C->D E Prepare Solution D->E I Collect Solid Waste in Hazardous Waste Container D->I M Spill Occurs D->M N Exposure Occurs (Skin/Eye/Inhalation) D->N F Decontaminate Work Area and Equipment E->F J Collect Liquid Waste in Hazardous Waste Container E->J G Doff and Dispose of PPE F->G H Wash Hands Thoroughly G->H G->I K Seal and Label Waste Containers I->K J->K L Arrange for Professional Disposal K->L O Follow Spill Cleanup Protocol M->O P Follow First Aid Procedures and Seek Medical Attention N->P

Figure 1. Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.